Pristanic acid-d3
Description
Propriétés
IUPAC Name |
6,10,14-trimethyl-2-(trideuteriomethyl)pentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/i5D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGJZDQXIOYTH-VPYROQPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pristanic Acid-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical methodologies related to Pristanic acid-d3. This deuterated internal standard is crucial for the accurate quantification of pristanic acid, a key biomarker in the diagnosis and research of peroxisomal disorders.
Core Chemical Properties
This compound, a stable isotope-labeled form of pristanic acid, serves as an ideal internal standard for mass spectrometry-based quantification. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | 2,6,10,14-tetramethylpentadecanoic acid-d3 | [1] |
| Synonyms | Pristanic acid (2-methyl-D3) | [1] |
| Molecular Formula | C₁₉H₃₅D₃O₂ | [1][2] |
| Molecular Weight | 301.52 g/mol | [1][2] |
| CAS Number | 1383920-14-6 | [1][2] |
| Unlabeled CAS Number | 1189-37-3 | [2][3] |
| Purity | Typically >98% | [1] |
| Physical State | Liquid | [1] |
| Storage | Room temperature or freezer (-20°C), protected from light.[1][4] | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[5] |
Metabolic Significance and Signaling Pathways
Pristanic acid is a branched-chain fatty acid derived from the metabolism of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[6][7] The breakdown of these branched-chain fatty acids occurs primarily in peroxisomes.[8][9]
Peroxisomal Alpha-Oxidation of Phytanic Acid
Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through β-oxidation.[8] It first undergoes α-oxidation in the peroxisomes to yield pristanic acid.[8][9] Elevated levels of phytanic acid are indicative of certain peroxisomal disorders, such as Refsum's disease.[6][8]
Peroxisomal Beta-Oxidation of Pristanic Acid
Following its formation, pristanic acid is activated to pristanoyl-CoA and can then undergo β-oxidation within the peroxisomes.[6][10] This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[10][11] Deficiencies in the enzymes involved in pristanic acid β-oxidation can lead to its accumulation, a hallmark of disorders like Zellweger syndrome.[6][7]
Experimental Protocols for Quantification
The quantification of pristanic acid in biological samples, such as plasma or fibroblasts, is essential for the diagnosis of peroxisomal disorders.[12][13] Stable isotope dilution analysis using this compound as an internal standard coupled with mass spectrometry is the gold standard for accurate and precise measurement.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of fatty acids.[12][14]
1. Sample Preparation:
-
Hydrolysis: Plasma samples (e.g., 50-100 µL) are subjected to acid or alkaline hydrolysis to release free fatty acids from their esterified forms. This is typically achieved by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) in a solvent like methanol.
-
Internal Standard Spiking: A known amount of this compound solution is added to each sample at the beginning of the preparation to correct for procedural losses.
-
Extraction: The fatty acids are then extracted from the aqueous matrix into an organic solvent, such as hexane (B92381) or a mixture of hexane and isopropanol.
-
Derivatization: To increase their volatility and improve chromatographic performance, the fatty acids are derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst. Silylation is another derivatization technique that can be employed.[12]
2. GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: The FAMEs are separated on a capillary column (e.g., HP-5MS).[15] The temperature of the GC oven is programmed to ramp up, allowing for the separation of different fatty acids based on their boiling points and interactions with the column's stationary phase.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to pristanic acid and this compound, ensuring high sensitivity and selectivity.[12]
3. Quantification:
-
A calibration curve is generated by analyzing standards containing known concentrations of pristanic acid and a fixed concentration of this compound.
-
The ratio of the peak area of endogenous pristanic acid to the peak area of the this compound internal standard in the unknown samples is used to determine the concentration of pristanic acid by interpolation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often involve simpler sample preparation compared to GC-MS.[16][17]
1. Sample Preparation:
-
Hydrolysis and Extraction: Similar to the GC-MS protocol, fatty acids are liberated and extracted from the plasma matrix.
-
Internal Standard Spiking: this compound is added early in the process.
-
Derivatization (Optional but common): While not always necessary, derivatization can improve ionization efficiency and chromatographic retention. One approach involves derivatization with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) to enhance mass spectrometric properties.[16] Another method uses trimethylaminoethyl (TMAE) iodide ester derivatization.[13]
2. LC-MS/MS Analysis:
-
Injection and Separation: The prepared sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase column (e.g., C8 or C18) using a gradient of aqueous and organic mobile phases.[17]
-
Detection: The eluent from the LC column is introduced into the tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences.
3. Quantification:
-
Quantification is performed using a stable isotope dilution method with a calibration curve, analogous to the GC-MS procedure.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of pristanic acid in clinical and research settings. Understanding its chemical properties and the metabolic pathways in which its unlabeled counterpart is involved is crucial for investigating and diagnosing peroxisomal disorders. The detailed analytical protocols provided in this guide, utilizing GC-MS and LC-MS/MS with this compound as an internal standard, offer the necessary framework for robust and precise analysis in the laboratory.
References
- 1. larodan.com [larodan.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pristanic acid | C19H38O2 | CID 123929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pristanic acid (2-methyl-Dâ, 98%) CP 95% - Cambridge Isotope LaboratoriesDLM-8302-PK [isotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 9. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Page loading... [guidechem.com]
- 13. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 16. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Pristanic Acid-d3: A Technical Guide for Researchers
CAS Number: 1383920-14-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pristanic acid-d3. It covers its physicochemical properties, metabolic pathways, signaling functions, and detailed experimental protocols for its quantification and functional analysis.
Physicochemical and Quantitative Data
This compound is the deuterated form of pristanic acid, a branched-chain fatty acid found in human plasma.[1] Its properties make it an ideal internal standard for the accurate quantification of endogenous pristanic acid using mass spectrometry-based techniques.[2]
| Property | Value | Reference |
| CAS Number | 1383920-14-6 | |
| Chemical Formula | C₁₉H₃₅D₃O₂ | |
| Molecular Weight | 301.5 g/mol | |
| Synonyms | 2,6,10,14-Tetramethylpentadecanoic acid-d3 | |
| Typical Purity | ≥98% | |
| Storage Temperature | -20°C |
Plasma Concentrations of Pristanic Acid (Non-deuterated)
| Population | Concentration Range (µmol/L) | Reference |
| Healthy Individuals | Micromolar concentrations | [1] |
| Peroxisomal Disorders | Significantly elevated | [3] |
Metabolic Pathway of Pristanic Acid
Pristanic acid is primarily formed in the body from the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1] The metabolism of pristanic acid itself occurs through β-oxidation within the peroxisomes.[1] In certain genetic disorders, such as Zellweger syndrome, defects in peroxisomal function lead to the accumulation of both phytanic and pristanic acids.[1][3]
Signaling Pathways
Pristanic acid has been identified as a signaling molecule that can activate specific cellular receptors, influencing various physiological processes.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Pristanic acid is a natural ligand for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα by pristanic acid leads to the transcription of genes involved in fatty acid oxidation.
G-Protein Coupled Receptor 40 (GPR40) Signaling
Pristanic acid, along with other long-chain fatty acids, can activate GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[4][5] This receptor is primarily expressed in pancreatic β-cells and is involved in modulating insulin (B600854) secretion.[4][5] The activation of GPR40 can proceed through both Gq and Gs protein-coupled signaling pathways.[6]
Experimental Protocols
Quantification of Pristanic Acid in Human Plasma by LC-MS/MS using this compound
This protocol outlines a method for the sensitive and accurate quantification of pristanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7][8][9]
4.1.1. Materials
-
Human plasma samples
-
This compound (internal standard)
-
Pristanic acid (for calibration curve)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Hexane (B92381), HPLC grade
-
Hydrochloric acid (HCl)
-
Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) or equivalent)
-
Water, ultrapure
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an ESI source
4.1.2. Sample Preparation Workflow
4.1.3. Detailed Procedure
-
Sample Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Hydrolysis: Add 500 µL of 1 M HCl in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling, add 1 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in the derivatizing agent solution according to the manufacturer's protocol to enhance ionization efficiency.
-
Reconstitution: After the derivatization reaction, evaporate the solvent and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
4.1.4. LC-MS/MS Conditions (Example)
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from, for example, 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both pristanic acid and this compound.
PPARα Activation Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to assess the ability of pristanic acid to activate the human PPARα receptor.[10][11][12]
4.2.1. Materials
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PPARα expression plasmid
-
PPAR-responsive element (PPRE)-luciferase reporter plasmid
-
Transfection reagent
-
Pristanic acid
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
4.2.2. Experimental Workflow
4.2.3. Detailed Procedure
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of pristanic acid in cell culture medium. Remove the transfection medium and add the pristanic acid solutions to the cells. Include wells for a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol with a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. eubopen.org [eubopen.org]
- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Pristanic Acid-d3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pristanic acid-d3, a deuterated form of the branched-chain fatty acid pristanic acid. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its molecular properties, metabolic pathways, and detailed experimental protocols for its analysis.
Core Quantitative Data
A summary of the key molecular weight information for pristanic acid and its deuterated analog is presented below.
| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) |
| Pristanic Acid | C₁₉H₃₈O₂ | 298.50[1][2] |
| This compound | C₁₉H₃₅D₃O₂ | 301.52[3][4] |
Metabolic Significance of Pristanic Acid
Pristanic acid is a naturally occurring branched-chain fatty acid in humans, primarily derived from the metabolism of phytanic acid, which is obtained from dietary sources. The metabolic pathway of pristanic acid is crucial in the context of several peroxisomal disorders.
Peroxisomal Alpha- and Beta-Oxidation of Phytanic Acid
The breakdown of phytanic acid begins in the peroxisomes with a process called alpha-oxidation. Due to a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Alpha-oxidation removes one carbon atom, converting phytanoyl-CoA to pristanoyl-CoA (the activated form of pristanic acid). Pristanoyl-CoA can then enter the peroxisomal beta-oxidation pathway for further degradation.
Below is a diagram illustrating the metabolic conversion of phytanic acid to pristanic acid and its subsequent entry into beta-oxidation.
Metabolic Pathway of Pristanic Acid
Signaling Role of Pristanic Acid
Pristanic acid also functions as a signaling molecule. It is a natural ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. The activation of PPARα by pristanic acid can influence the expression of genes involved in fatty acid oxidation.
Below is a diagram representing the activation of PPARα by pristanic acid.
Pristanic Acid as a PPARα Ligand
Experimental Protocols
Accurate quantification of pristanic acid in biological samples is essential for both research and clinical diagnostics. Below are detailed methodologies for its analysis using gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pristanic Acid
This protocol is suitable for the quantification of total pristanic acid in plasma or serum. The use of a deuterated internal standard like this compound is crucial for accurate quantification.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of this compound internal standard.
-
Hydrolysis: Add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the sample. For the analysis of total fatty acids (including esterified forms), a saponification step with methanolic NaOH is required.
-
Extraction: Vortex the mixture and centrifuge to separate the layers. The lipids, including pristanic acid, will be in the lower chloroform layer.
-
Drying: Transfer the chloroform layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagent: Use a 12% (w/w) solution of BCl₃ in methanol.
-
Procedure: Add 2 mL of the BCl₃-methanol reagent to the dried lipid extract.
-
Incubation: Heat the mixture at 60°C for 10 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously and allow the layers to separate. The FAMEs will be in the upper hexane layer.
-
Final Preparation: Carefully transfer the hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Instrumental Parameters (Illustrative):
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent MS detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of pristanic acid and its deuterated internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis
This method offers high sensitivity and specificity for the quantification of pristanic acid.
1. Sample Preparation and Derivatization:
-
Hydrolysis and Extraction: Similar to the GC-MS protocol, perform hydrolysis and liquid-liquid extraction of fatty acids from the plasma sample (e.g., 20 µL) after spiking with the internal standard.
-
Derivatization:
-
Reagent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). This reagent improves the ionization efficiency of the fatty acids.
-
Procedure: The extracted and dried fatty acids are reconstituted in a solution containing the derivatizing agent and incubated to form the DAABD-AE derivatives. The reaction is typically completed in approximately 2 hours.
-
2. UPLC-MS/MS Instrumental Parameters (Illustrative):
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an appropriate modifier like formic acid.
-
Flow Rate: 0.4 mL/min.
-
Analysis Time: A rapid analysis can be achieved in approximately 5 minutes per sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the precursor-to-product ion transitions for both pristanic acid-DAABD-AE and this compound-DAABD-AE.
Below is a workflow diagram for a typical experimental analysis of pristanic acid.
Experimental Workflow for Pristanic Acid Analysis
References
- 1. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 2. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders [agris.fao.org]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
Pristanic Acid-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Pristanic acid-d3. This deuterated analog of pristanic acid is a critical internal standard for mass spectrometry-based quantification of pristanic acid and other very-long-chain fatty acids. Its use is paramount in the research and diagnosis of peroxisomal disorders, such as Zellweger syndrome and Refsum disease, where the accumulation of these fatty acids is a key biomarker.
Core Compound Information
This compound, also known as 2,6,10,14-tetramethylpentadecanoic acid-d3, is a stable isotope-labeled form of pristanic acid.[1] The deuterium (B1214612) labels provide a distinct mass shift, allowing for its use as an internal standard in isotope dilution mass spectrometry, a highly accurate and precise method for quantitative analysis.[2]
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 2,6,10,14-tetramethylpentadecanoic acid-d3 |
| Synonyms | 6,10,14-trimethyl-2-(methyl-d3)-pentadecanoic acid |
| Molecular Formula | C₁₉H₃₅D₃O₂ |
| Molecular Weight | 301.52 g/mol [3] |
| CAS Number | 1383920-14-6[3] |
| Appearance | Typically supplied as a neat solid or in solution (e.g., ethanol)[3][4] |
| Storage Conditions | Room temperature for neat solid; refer to CoA for solutions[1][3] |
Certificate of Analysis: Quantitative Data
The Certificate of Analysis for this compound provides critical data on its purity, isotopic enrichment, and, if supplied as a solution, its certified concentration. The following tables summarize typical specifications and representative analytical results.
Purity Assessment
The chemical purity of this compound is a critical parameter to ensure the accuracy of quantitative assays. It is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Specification | Representative Result | Method |
| Chemical Purity | ≥98%[3] | 99.2% (by GC-MS peak area) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Isotopic Enrichment
Isotopic enrichment defines the percentage of the labeled isotope at the specified positions. This is a crucial measure of the quality of the stable isotope-labeled standard.
| Parameter | Specification | Representative Result | Method |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3)[4] | 99.5% | Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS) |
Certified Solution Concentration
For standards supplied in a solution, the concentration is a certified value, ensuring accurate spike-in amounts for internal standardization.
| Parameter | Specification | Representative Result | Method |
| Concentration | As stated on the label | 1.00 mg/mL ± 0.05 mg/mL | Gravimetric preparation and/or quantitative analysis |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the key analyses cited in the Certificate of Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. For the analysis of fatty acids like this compound, a derivatization step is typically required to increase their volatility.
1. Sample Preparation (Derivatization):
-
Hydrolysis (if applicable): For complex samples, basic or acidic hydrolysis is performed to release free fatty acids.
-
Extraction: The fatty acids are extracted from the aqueous matrix using an organic solvent (e.g., hexane (B92381) or iso-octane).
-
Derivatization: The extracted fatty acid is converted to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. A common method involves reaction with a derivatizing agent such as BF₃-methanol or PFB-Br.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent Mass Selective Detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the derivatized this compound relative to all other detected peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules and can be used to confirm the position and extent of isotopic labeling.
1. Sample Preparation:
-
A precise amount of the this compound standard is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Nuclei: ¹H and ²H NMR spectra are acquired.
-
¹H NMR: Used to confirm the chemical structure and identify the absence or significant reduction of protons at the labeled positions.
-
²H NMR: Directly observes the deuterium signal, and the integral of this signal relative to a known standard can be used to quantify the deuterium content.
-
Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the signals corresponding to the labeled and unlabeled positions.
Metabolic Pathway Context
This compound is used as an internal standard in studies of metabolic pathways involving its unlabeled counterpart. Pristanic acid is formed in the body through the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of both phytanic and pristanic acids is indicative of certain peroxisomal disorders.
This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for this compound. For specific batch information, always refer to the documentation provided by the supplier.
References
A Technical Guide to Pristanic Acid-d3 for Researchers
For researchers, scientists, and drug development professionals, Pristanic acid-d3 is a critical tool for the quantitative analysis of its unlabeled counterpart, pristanic acid. This deuterated internal standard is essential for mass spectrometry-based applications, enabling precise and accurate measurements in complex biological matrices. This guide provides an in-depth overview of this compound, including its suppliers, metabolic significance, and detailed experimental protocols for its use.
Availability and Sourcing of this compound
This compound is available from several specialized chemical suppliers that provide research-grade lipids and stable isotope-labeled compounds. When selecting a supplier, researchers should consider factors such as purity, isotopic enrichment, available formats (neat or in solution), and the availability of a comprehensive Certificate of Analysis (CoA).
Below is a summary of key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Larodan | Pristanic acid (2-methyl-D3) | 1383920-14-6 | C₁₉H₃₅D₃O₂ | >98% | Inquire |
| MedchemExpress | This compound | 1383920-14-6 | C₁₉H₃₅D₃O₂ | Inquire | 1 mg, 5 mg, 10 mg |
| Cayman Chemical (via Bertin Bioreagent) | This compound | 1383920-14-6 | C₁₉H₃₅D₃O₂ | ≥99% deuterated forms (d1-d3) | 1 mg |
| Eurisotop | PRISTANIC ACID (2-METHYL-D3, 98%) | 1383920-14-6 | C₁₉H₃₅D₃O₂ | 95%+ chemical purity | <50mg in solution |
| Fisher Scientific (distributor for Larodan) | LARODAN FINE CHEM US PRISTANIC ACID 2METHYLD3 50MG | Not specified | Not specified | Not specified | 50 mg |
Metabolic Significance of Pristanic Acid
Pristanic acid is a branched-chain fatty acid derived from the α-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the methyl group on its β-carbon, phytanic acid cannot be directly metabolized through β-oxidation. Instead, it undergoes α-oxidation in peroxisomes to form pristanic acid.[2][3] Pristanic acid can then be degraded via peroxisomal β-oxidation.[1][4]
The accumulation of phytanic and pristanic acids in the body is a hallmark of several inherited metabolic disorders, including Refsum's disease and Zellweger syndrome, which result from defects in peroxisomal function.[1][3] Therefore, the accurate quantification of pristanic acid in biological samples is crucial for the diagnosis and study of these conditions. This compound serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the endogenous analyte, with a distinct mass difference that allows for clear differentiation in mass spectrometry.[5]
Metabolic Pathway: From Phytanic Acid to Pristanic Acid
The conversion of phytanic acid to pristanic acid is a multi-step enzymatic process that occurs within the peroxisomes. This pathway, known as α-oxidation, is essential for the metabolism of branched-chain fatty acids.
Caption: The peroxisomal α-oxidation pathway of phytanic acid to pristanic acid.
Experimental Protocols for Quantification of Pristanic Acid using this compound
This compound is primarily used as an internal standard in stable isotope dilution assays for the quantification of pristanic acid in biological samples, most commonly plasma. The general workflow involves sample preparation (hydrolysis and extraction), derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of pristanic acid using this compound as an internal standard.
Caption: A generalized workflow for the quantification of pristanic acid.
Detailed Methodologies
1. Sample Preparation and Extraction
A common feature of most analytical methods is the initial liberation of fatty acids from lipids in the plasma sample, followed by extraction.
-
Hydrolysis: Plasma samples (typically 20-100 µL) are spiked with a known amount of this compound. Alkaline hydrolysis is then performed, often with potassium hydroxide (B78521) in ethanol, to release the fatty acids from their esterified forms.
-
Extraction: After hydrolysis and acidification, the fatty acids are extracted into an organic solvent such as hexane (B92381) or a mixture of hexane and diethyl ether. The organic layer is then evaporated to dryness.
2. Derivatization
To improve their volatility and chromatographic properties for GC-MS analysis, or to enhance ionization for LC-MS, the carboxylic acid groups of pristanic acid and its deuterated internal standard are derivatized.
-
For GC-MS: A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or through esterification to form methyl esters or pentafluorobenzyl (PFB) esters.[6]
-
For LC-MS/MS: Derivatization can be performed to introduce a readily ionizable group. One such agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which improves the mass spectrometric detection of the fatty acids.
3. Instrumental Analysis
The derivatized sample is then analyzed by either GC-MS or LC-MS/MS.
GC-MS Method Outline
| Parameter | Example Condition |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of ~100°C, ramped to ~300°C |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ion (ECNI) for PFB derivatives |
| Mass Spectrometer | Operated in Selected Ion Monitoring (SIM) mode |
| Monitored m/z (for PFB derivatives) | Pristanic acid: m/z 355; this compound: m/z 358[7] |
LC-MS/MS Method Outline
| Parameter | Example Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier like formic acid |
| Flow Rate | ~0.2-0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) for DAABD-AE derivatives |
| Mass Spectrometer | Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode |
| MRM Transitions | Specific precursor to product ion transitions for derivatized pristanic acid and this compound would be determined during method development. |
4. Quantification
The concentration of pristanic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of unlabeled pristanic acid and a fixed concentration of the internal standard.
This technical guide provides a foundational understanding for researchers utilizing this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Pristanic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
Pristanic Acid-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for the application of Pristanic acid-d3 in research, particularly in the fields of metabolomics and clinical diagnostics. This deuterated internal standard is crucial for the accurate quantification of pristanic acid, a branched-chain fatty acid implicated in several peroxisomal disorders.
Introduction to Pristanic Acid and its Significance
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a saturated branched-chain fatty acid found in human plasma. It is derived from the diet, primarily from dairy products, meat, and fish, or as a metabolic product of phytanic acid through α-oxidation. In healthy individuals, pristanic acid is metabolized in the peroxisomes via β-oxidation.
The accumulation of pristanic acid in plasma and tissues is a key biomarker for several inherited metabolic disorders, most notably Zellweger spectrum disorders and other peroxisomal biogenesis defects. Accurate measurement of pristanic acid levels is therefore critical for the diagnosis and monitoring of these conditions. This compound, a stable isotope-labeled form of pristanic acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry, correcting for variations in sample preparation and instrument response.
Suppliers of this compound
A critical first step in utilizing this compound is sourcing high-quality material. Several reputable suppliers offer this compound, often with detailed certificates of analysis.
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Formulation |
| Cayman Chemical | This compound | 1383920-14-6 | ≥99% deuterated forms (d1-d3) | Solution in ethanol |
| Bertin Bioreagent | This compound | 1383920-14-6 | ≥99% deuterated forms (d1-d3) | Solution in ethanol |
| MedchemExpress | This compound | 1383920-14-6 | Not specified | Not specified |
| Larodan | Pristanic acid (2-methyl-D3) | 1383920-14-6 | >98% | Neat or in solution |
| Cambridge Isotope Laboratories, Inc. | Pristanic acid (2-methyl-D₃, 98%) | 1383920-14-6 | Chemical Purity: 95% | Neat |
Metabolic Pathway of Pristanic Acid
Pristanic acid metabolism is a key process that occurs within the peroxisomes. Understanding this pathway is essential for interpreting analytical results and their clinical significance. The degradation of pristanic acid involves a series of enzymatic reactions known as β-oxidation.
Experimental Protocols
The accurate quantification of pristanic acid in biological matrices like plasma is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.
General Experimental Workflow
The general workflow for the analysis of pristanic acid in plasma involves several key steps, from sample preparation to data analysis.
Detailed GC-MS Protocol
This protocol is a synthesis of methodologies described in the scientific literature for the analysis of pristanic acid in plasma.[1][2]
1. Materials and Reagents:
-
Plasma samples
-
This compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL in ethanol)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in methanol)
-
Hexane (B92381) (HPLC grade)
-
Hydrochloric acid (HCl) (concentrated)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
2. Sample Preparation:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Add 1 mL of 1 M KOH in methanol (B129727).
-
Incubate at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms.
-
Cool the sample to room temperature and acidify with 200 µL of concentrated HCl.
-
Extract the fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.
-
Cool to room temperature before injection into the GC-MS.
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the TMS esters of pristanic acid and this compound.
-
5. Quantification:
-
Create a calibration curve using known concentrations of unlabeled pristanic acid spiked with the same amount of this compound as the samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of pristanic acid in the plasma samples by interpolating from the calibration curve.
Detailed LC-MS/MS Protocol
This protocol is based on established methods for the rapid analysis of pristanic and other fatty acids in plasma.[3][4][5]
1. Materials and Reagents:
-
Plasma samples
-
This compound internal standard solution (concentration to be optimized)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
UPLC-MS/MS system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
2. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. UPLC-MS/MS Analysis:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 50% B for equilibration
-
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for pristanic acid and this compound.
-
4. Quantification:
-
Similar to the GC-MS method, construct a calibration curve using standard solutions of pristanic acid and a constant concentration of this compound.
-
Calculate the peak area ratios and determine the concentrations in the unknown samples.
Data Interpretation and Quality Control
For reliable quantification, it is essential to establish a linear calibration curve with a good correlation coefficient (r² > 0.99). Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method. The concentration of pristanic acid in healthy individuals is typically in the low micromolar range. Elevated levels are indicative of a potential peroxisomal disorder and warrant further clinical investigation.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in the study and diagnosis of peroxisomal disorders. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative measurements of pristanic acid. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of these analytical techniques in a laboratory setting.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. jasem.com.tr [jasem.com.tr]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Pristanic Acid Metabolism Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pristanic acid metabolism pathway, a critical route for the degradation of branched-chain fatty acids in humans. The guide details the enzymatic steps, subcellular localization, and associated metabolic disorders. It also presents quantitative data on key metabolites and outlines the principles of experimental protocols for the analysis of this pathway, serving as a valuable resource for researchers and professionals in drug development.
Introduction to Pristanic Acid Metabolism
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway that degrades most fatty acids.[2] Instead, it undergoes an initial α-oxidation step to yield pristanic acid, which is then further catabolized through peroxisomal β-oxidation.[1][3]
The proper functioning of the pristanic acid metabolism pathway is crucial for cellular lipid homeostasis. Deficiencies in the enzymes involved in this pathway lead to the accumulation of phytanic acid and/or pristanic acid, resulting in severe and often debilitating inherited metabolic disorders.[2][3] Understanding the intricacies of this pathway is therefore essential for the diagnosis, management, and development of therapeutic interventions for these conditions.
The Metabolic Pathway: From Phytanic Acid to Acetyl-CoA and Propionyl-CoA
The metabolism of pristanic acid is intrinsically linked to the degradation of its precursor, phytanic acid. The overall process can be divided into two main stages: the α-oxidation of phytanoyl-CoA to pristanoyl-CoA and the subsequent β-oxidation of pristanoyl-CoA.
Alpha-Oxidation of Phytanoyl-CoA
The initial step in the breakdown of phytanic acid occurs in the peroxisomes and involves a series of enzymatic reactions collectively known as α-oxidation.[3]
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form 2-hydroxyphytanoyl-CoA.[2][4] This is a critical regulatory step in the pathway.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.
-
Oxidation to Pristanic Acid: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to yield pristanic acid.[3]
-
Activation to Pristanoyl-CoA: Finally, pristanic acid is activated to pristanoyl-CoA, the substrate for the subsequent β-oxidation pathway.
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisomes.[5][6] This process involves a set of enzymes distinct from those of mitochondrial β-oxidation.
-
Racemization: Pristanoyl-CoA exists as a mixture of (2R) and (2S) stereoisomers. The first enzyme of peroxisomal β-oxidation, acyl-CoA oxidase, is stereospecific for the (2S)-isomer. Therefore, (2R)-pristanoyl-CoA must first be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR) .
-
Oxidation: (2S)-pristanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2) to produce 2,3-pristenoyl-CoA.[6]
-
Hydration and Dehydrogenation: 2,3-pristenoyl-CoA is then hydrated and subsequently dehydrogenated by the D-bifunctional protein (DBP), also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) , to form 3-keto-pristanoyl-CoA.
-
Thiolytic Cleavage: The final step of each β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA ester by sterol carrier protein X (SCPx) or peroxisomal thiolase (ACAA1) . The first cycle of β-oxidation of pristanoyl-CoA releases a molecule of propionyl-CoA. The subsequent two cycles each release a molecule of acetyl-CoA.
After three cycles of peroxisomal β-oxidation, the remaining acyl-CoA, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for further degradation.[3]
Figure 1: The pristanic acid metabolism pathway.
Quantitative Data
The concentrations of phytanic acid and pristanic acid in plasma are important biomarkers for the diagnosis of peroxisomal disorders. The following tables summarize typical concentrations in healthy individuals and patients with relevant metabolic diseases.
Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Healthy Individuals
| Analyte | Concentration Range (µmol/L) |
| Phytanic Acid | < 10 |
| Pristanic Acid | < 1 |
Note: Reference ranges may vary slightly between laboratories.
Table 2: Plasma Concentrations of Phytanic and Pristanic Acid in Peroxisomal Disorders
| Disorder | Phytanic Acid (µmol/L) | Pristanic Acid (µmol/L) | Pristanic Acid / Phytanic Acid Ratio |
| Refsum Disease | Highly elevated (>100) | Normal or slightly elevated | Very low |
| Zellweger Syndrome | Elevated | Elevated | Normal or slightly elevated |
| Rhizomelic Chondrodysplasia Punctata (RCDP) | Elevated | Normal or low | Low |
| AMACR Deficiency | Elevated | Elevated | Elevated |
| DBP Deficiency | Elevated | Highly elevated | High |
Data compiled from multiple sources. The exact concentrations can vary depending on dietary intake and disease severity.
Experimental Protocols
The diagnosis of disorders related to pristanic acid metabolism relies on the biochemical analysis of metabolites and enzyme activities in various biological samples.
Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantitative analysis of phytanic and pristanic acid in plasma and other biological fluids.[1][7][8] The general workflow involves:
-
Sample Preparation: Liberation of fatty acids from plasma lipids through hydrolysis.
-
Extraction: Extraction of the fatty acids into an organic solvent.
-
Derivatization: Conversion of the fatty acids into volatile esters to facilitate their analysis by GC.
-
GC-MS Analysis: Separation of the derivatized fatty acids by gas chromatography and their detection and quantification by mass spectrometry. Stable isotope-labeled internal standards are typically used for accurate quantification.
Detailed protocols for the GC-MS analysis of phytanic and pristanic acids have been published and should be consulted for specific experimental conditions.[7][8]
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
The measurement of PHYH enzyme activity is crucial for the diagnosis of Refsum disease.[9] The assay is typically performed on patient-derived cultured fibroblasts or liver homogenates. The principle of the assay involves incubating the cell or tissue homogenate with the substrate, phytanoyl-CoA, and the necessary cofactors (Fe²⁺, 2-oxoglutarate, and ascorbate).[9][10] The product of the reaction, 2-hydroxyphytanoyl-CoA, is then quantified, often using methods like high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS).
Peroxisomal β-Oxidation of Pristanoyl-CoA
The functional integrity of the peroxisomal β-oxidation of pristanoyl-CoA can be assessed in cultured fibroblasts by incubating the cells with radiolabeled pristanic acid and measuring the rate of its degradation. The production of radiolabeled water or acetyl-CoA is quantified as a measure of the overall pathway activity.
Figure 2: Diagnostic workflow for pristanic acid metabolism disorders.
Associated Disorders and Drug Development Implications
Defects in the pristanic acid metabolism pathway are associated with a group of inherited metabolic disorders known as peroxisomal disorders.
-
Refsum Disease: This is an autosomal recessive disorder caused by a deficiency of phytanoyl-CoA hydroxylase (PHYH).[2] It is characterized by the accumulation of phytanic acid in plasma and tissues, leading to neurological symptoms such as retinitis pigmentosa, peripheral neuropathy, and ataxia.
-
Zellweger Spectrum Disorders (ZSDs): These are a group of severe, autosomal recessive disorders caused by defects in peroxisome biogenesis. In ZSDs, multiple peroxisomal functions are impaired, leading to the accumulation of very-long-chain fatty acids, phytanic acid, and pristanic acid.[11]
-
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This is a rare disorder characterized by the accumulation of pristanic acid and C27-bile acid intermediates.
-
D-Bifunctional Protein (DBP) Deficiency: This disorder affects the second and third steps of peroxisomal β-oxidation and leads to the accumulation of very-long-chain fatty acids and pristanic acid.
The development of therapeutic strategies for these disorders is an active area of research. Current management primarily involves dietary restriction of phytanic acid for Refsum disease. For other disorders, treatment is largely supportive. A deeper understanding of the pristanic acid metabolism pathway is crucial for the development of novel therapeutic approaches, which may include enzyme replacement therapy, gene therapy, or small molecule-based strategies aimed at restoring or bypassing the deficient metabolic steps.
Conclusion
The pristanic acid metabolism pathway is a vital component of cellular lipid metabolism, and its disruption has profound clinical consequences. This technical guide has provided a detailed overview of the pathway, from the initial α-oxidation of phytanic acid to the subsequent β-oxidation of pristanic acid. The quantitative data and outlines of experimental protocols presented herein serve as a valuable resource for researchers and clinicians working on the diagnosis and treatment of peroxisomal disorders. Further research into the regulation of this pathway and the development of targeted therapies holds promise for improving the lives of individuals affected by these debilitating conditions.
References
- 1. Investigational methods for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pristanic Acid in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a crucial role in lipid metabolism.[1] Derived from the diet or as a metabolic product of phytanic acid, its breakdown is essential for normal cellular function.[1][2] Dysregulation of pristanic acid oxidation is implicated in several inherited metabolic disorders, making it a key area of study for researchers and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the core principles of pristanic acid's role in fatty acid oxidation, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Metabolic Journey of Pristanic Acid: From Origin to Oxidation
Pristanic acid originates from two primary sources: directly from the consumption of dairy products, meat, and fish, or through the alpha-oxidation of phytanic acid in the peroxisomes.[3] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized through beta-oxidation. Instead, it undergoes a process of alpha-oxidation, which removes one carbon atom to yield pristanic acid.[3]
Once formed, pristanic acid is activated to its coenzyme A (CoA) ester, pristanoyl-CoA, and subsequently undergoes beta-oxidation. This process occurs predominantly within the peroxisomes, with subsequent mitochondrial involvement for the complete breakdown of its products.[4]
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
The beta-oxidation of pristanoyl-CoA in the peroxisome is a multi-step process involving several key enzymes. A critical initial step is the conversion of the (2R)-stereoisomer of pristanoyl-CoA to the (2S)-stereoisomer by alpha-methylacyl-CoA racemase (AMACR) , as the subsequent enzymes are stereospecific for the (S)-form.[5][6]
The core beta-oxidation spiral then proceeds as follows:
-
Oxidation: (2S)-Pristanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2/ACOX3) to produce 2,3-trans-enoyl-pristanoyl-CoA.[7][8]
-
Hydration and Dehydrogenation: The next two steps, hydration and dehydrogenation, are catalyzed by D-bifunctional enzyme (MFE-2) .[3][9][10]
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-keto-pristanoyl-CoA by sterol carrier protein X (SCPx) thiolase , which has a high specificity for 2-methyl-branched 3-oxoacyl-CoAs.[11][12] This reaction releases a molecule of propionyl-CoA and a chain-shortened acyl-CoA.
This cycle of beta-oxidation is repeated, yielding acetyl-CoA and propionyl-CoA, until the molecule is fully degraded.[4]
Quantitative Data in Pristanic Acid Metabolism
Understanding the quantitative aspects of pristanic acid metabolism is crucial for diagnosing and monitoring related disorders. The following tables summarize key quantitative data found in the literature.
Table 1: Plasma Concentrations of Pristanic Acid and Related Metabolites in Healthy Individuals and Patients with Peroxisomal Disorders
| Analyte | Healthy Controls | Zellweger Syndrome | D-Bifunctional Protein Deficiency | Refsum Disease |
| Pristanic Acid (µmol/L) | 0.0 - 1.5[13] | Elevated[14] | Markedly Elevated[15] | Normal or slightly elevated |
| Phytanic Acid (µmol/L) | 0.30 - 11.5[13] | Elevated[14] | Elevated[15] | Markedly Elevated |
| Pristanic Acid / Phytanic Acid Ratio | Normal | Normal[14] | Markedly Increased[15] | Low |
| 2,3-Pristenic Acid (nmol/L) | 2 - 48[16] | Decreased relative to pristanic acid[16] | Elevated[16] | Not typically measured |
| 3-Hydroxypristanic Acid (nmol/L) | 0.02 - 0.81[16] | Decreased relative to pristanic acid[16] | Elevated[16] | Not typically measured |
| 3-Ketopristanic Acid (nmol/L) | 0.07 - 1.45[16] | Decreased relative to pristanic acid[16] | Relatively low compared to pristanic acid[16] | Not typically measured |
Table 2: Enzyme Kinetic Parameters for Human Alpha-Methylacyl-CoA Racemase (AMACR)
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Pristanoyl-CoA | 172[17] | 0.1[17] |
| Trihydroxycoprostanoyl-CoA | 31.6[17] | 0.3[17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Experimental Protocols
Measurement of Pristanic Acid Beta-Oxidation in Cultured Human Skin Fibroblasts
This protocol is adapted from methodologies described for the diagnosis of peroxisomal beta-oxidation defects.[18][19]
1. Cell Culture and Harvest:
-
Culture human skin fibroblasts in a suitable medium (e.g., DMEM with 10% fetal bovine serum) to confluency.
-
Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in PBS.
2. Incubation with Labeled Pristanic Acid:
-
Incubate a known quantity of fibroblast cell suspension with [1-¹⁴C]pristanic acid in an incubation medium containing albumin to solubilize the fatty acid.
-
The incubation is typically carried out at 37°C for a defined period (e.g., 2 hours).
3. Separation of Substrate and Products:
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the protein.
-
Separate the radiolabeled water-soluble products (acetyl-CoA and propionyl-CoA, which are further metabolized) from the unreacted [1-¹⁴C]pristanic acid using a phase separation method (e.g., with chloroform/methanol).
4. Quantification of Beta-Oxidation Activity:
-
Measure the radioactivity in the aqueous phase using liquid scintillation counting.
-
The amount of radioactivity is proportional to the rate of pristanic acid beta-oxidation.
-
Express the results as nmol of [1-¹⁴C]pristanic acid oxidized per hour per mg of cell protein.
Quantification of Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a stable isotope dilution GC-MS method for the accurate quantification of pristanic acid.[20][21]
1. Sample Preparation:
-
To a plasma sample (e.g., 100 µL), add a known amount of a deuterated internal standard, such as [d₃]-pristanic acid.
-
Perform alkaline hydrolysis by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and heating to release pristanic acid from lipids.
2. Extraction:
-
Acidify the sample with an acid (e.g., HCl).
-
Extract the fatty acids into an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
3. Derivatization:
-
Derivatize the fatty acids to form volatile esters suitable for GC-MS analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).
-
Incubate the dried extract with PFBBr and a catalyst (e.g., diisopropylethylamine) in a suitable solvent (e.g., acetonitrile).
-
Evaporate the solvent after the reaction is complete.
4. GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).
-
Inject an aliquot into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity and selectivity, monitoring the specific ions for the derivatized pristanic acid and its deuterated internal standard.
5. Quantification:
-
Calculate the ratio of the peak area of the endogenous pristanic acid derivative to the peak area of the deuterated internal standard.
-
Determine the concentration of pristanic acid in the sample by comparing this ratio to a standard curve prepared with known amounts of pristanic acid and the internal standard.
Conclusion
Pristanic acid is a key metabolite in branched-chain fatty acid oxidation, and its proper degradation is vital for human health. The intricate peroxisomal and mitochondrial pathways involved in its metabolism are subjects of ongoing research, with implications for understanding and treating a range of metabolic disorders. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data and detailed methodologies, to serve as a valuable resource for the scientific community. Further research into the kinetic properties of the enzymes involved in pristanic acid oxidation will undoubtedly provide deeper insights into the regulation of this critical metabolic pathway and may unveil new therapeutic targets.
References
- 1. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristanic acid - Wikipedia [en.wikipedia.org]
- 3. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 7. ACOX3 - Wikipedia [en.wikipedia.org]
- 8. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations in the Gene Encoding Peroxisomal Sterol Carrier Protein X (SCPx) Cause Leukencephalopathy with Dystonia and Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. southtees.nhs.uk [southtees.nhs.uk]
- 14. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determining the Reference Intervals of Long-Chain Fatty Acids, Phytanic Acid and Pristanic Acid for Diagnostics of Peroxisome Disorders in Children. J. Life Sci. Biomed., 6 (4): 83-89.; | Semantic Scholar [semanticscholar.org]
- 17. uniprot.org [uniprot.org]
- 18. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jasem.com.tr [jasem.com.tr]
Pristanic Acid and PPARα Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Found in micromolar concentrations in human plasma, pristanic acid plays a significant role in the regulation of lipid and glucose metabolism through the activation of PPARα.[1][2][3] This technical guide provides an in-depth overview of the interaction between pristanic acid and PPARα, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] Pristanic acid, and more potently its CoA-ester, pristanoyl-CoA, are endogenous activators of this pathway.[4]
Quantitative Data
The interaction between pristanic acid and PPARα, as well as its downstream effects, can be quantified. The following tables summarize key quantitative data from various studies.
Table 1: Pristanic Acid and PPARα Interaction
| Parameter | Value | Cell Line/System | Reference |
| EC50 for PPARα Activation | ~40 µM | COS-1 and HepG2 cells | [1] |
| Significant PPARα Induction | 1 µM | Not specified | [1][2] |
| Binding Affinity (Kd) of Pristanoyl-CoA to PPARα | ~11 nM | In vitro binding assay | [4] |
Table 2: Pristanic Acid-Induced Gene Expression
| Target Gene | Fold Induction | Cell Line | Pristanic Acid Concentration | Reference |
| Acyl-CoA Oxidase (ACOX1) | Not specified | Rat Hepatoma (MH1C1) | Not specified | [5] |
| CPT1b | Not specified | 3T3-L1 adipocytes | Not specified | [6] |
| UCP3 | Not specified | 3T3-L1 adipocytes | Not specified | [6] |
Signaling Pathways and Experimental Workflows
Pristanic Acid Metabolism and PPARα Activation
Pristanic acid is derived from the alpha-oxidation of phytanic acid or obtained directly from the diet.[7][8][9] Inside the cell, it is converted to its active form, pristanoyl-CoA, which then binds to and activates PPARα.
Experimental Workflow for Luciferase Reporter Assay
This workflow outlines the key steps in a luciferase reporter assay to quantify the activation of PPARα by pristanic acid.
Experimental Protocols
Protocol 1: PPARα Transactivation Assay (Luciferase Reporter Assay)
This protocol is adapted from methodologies used in studies of PPARα activation.[1]
1. Cell Culture and Plating:
-
Culture COS-1 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
2. Transient Transfection:
-
Prepare a transfection mixture containing:
-
A PPARα expression vector (e.g., pSG5-hPPARα).
-
A PPRE-driven luciferase reporter vector (e.g., pPPRE-luc).
-
A control vector for normalization (e.g., a β-galactosidase or Renilla luciferase vector).
-
-
Use a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine) according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24 hours.
3. Pristanic Acid Treatment:
-
Prepare a stock solution of pristanic acid in a suitable solvent (e.g., DMSO).
-
Dilute the pristanic acid stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the transfection medium with the pristanic acid-containing medium and incubate for 24 hours.
4. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to the activity of the control reporter.
Protocol 2: Quantification of Pristanic Acid in Biological Samples
This protocol is a generalized method based on gas chromatography-mass spectrometry (GC-MS).[10]
1. Sample Preparation:
-
To a plasma or cell lysate sample, add an internal standard (e.g., deuterated pristanic acid).
-
Perform lipid extraction using a solvent system such as chloroform:methanol.
-
Saponify the lipid extract to release free fatty acids.
2. Derivatization:
-
Convert the free fatty acids to their methyl esters or other volatile derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
Use a temperature program that allows for the separation of pristanic acid from other fatty acids.
-
Detect and quantify the pristanic acid derivative using a mass spectrometer in selected ion monitoring (SIM) mode.
4. Data Analysis:
-
Calculate the concentration of pristanic acid in the original sample by comparing the peak area of the analyte to that of the internal standard.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps for a ChIP assay to investigate the binding of PPARα to PPREs in response to pristanic acid.[6][11]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., 3T3-L1 adipocytes) to confluency.
-
Treat the cells with pristanic acid or a vehicle control for a specified time.
2. Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
3. Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
4. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for PPARα or a control IgG.
-
Precipitate the antibody-chromatin complexes using protein A/G-agarose or magnetic beads.
5. Washing and Elution:
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the chromatin from the beads.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
7. DNA Analysis:
-
Quantify the amount of specific DNA sequences (containing PPREs of target genes) in the immunoprecipitated DNA using quantitative PCR (qPCR).
Conclusion
Pristanic acid is a physiologically relevant activator of PPARα, playing a key role in the regulation of lipid metabolism. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the pristanic acid-PPARα signaling pathway. Further research is warranted to fully elucidate the complete spectrum of PPARα target genes regulated by pristanic acid and to explore its potential in the management of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristanic acid - Wikipedia [en.wikipedia.org]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Biological Significance of Pristanic Acid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristanic acid, a branched-chain fatty acid, is a critical intermediate in the metabolism of its precursor, phytanic acid. While present at low micromolar concentrations in healthy individuals, its accumulation is a hallmark of several inherited peroxisomal disorders, leading to significant cellular and systemic pathology. This technical guide provides an in-depth exploration of the biological significance of pristanic acid accumulation, detailing its metabolic pathways, cytotoxic effects, and signaling roles. We present a consolidation of quantitative data on pristanic acid levels in various disease states, detailed experimental protocols for its analysis and the assessment of its cellular impact, and visual representations of the key signaling pathways and diagnostic workflows. This document serves as a comprehensive resource for researchers and drug development professionals investigating peroxisomal biogenesis disorders and related metabolic diseases.
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a terpenoid fatty acid derived from two primary sources in humans: direct dietary intake and, more significantly, as a product of the α-oxidation of phytanic acid.[1] Its metabolism is intrinsically linked to the function of peroxisomes, subcellular organelles essential for the breakdown of specific fatty acids.[2][3] The accumulation of pristanic acid is a key biomarker and a pathogenic factor in a group of genetic disorders collectively known as peroxisomal disorders.[4][5] Understanding the multifaceted biological consequences of elevated pristanic acid levels is crucial for the diagnosis, management, and development of therapeutic interventions for these debilitating diseases.
Metabolism of Pristanic Acid
The catabolism of pristanic acid is a multi-step process primarily occurring within the peroxisomes, with subsequent involvement of mitochondria.
2.1. Anabolism: The α-Oxidation of Phytanic Acid
Phytanic acid, a 3-methyl branched-chain fatty acid, cannot be directly degraded by β-oxidation. It first undergoes a cycle of α-oxidation in the peroxisomes to yield pristanic acid and a molecule of CO2.[6] This pathway involves a series of enzymatic reactions, and its impairment is the primary cause of phytanic acid accumulation in Refsum disease.[4]
2.2. Catabolism: Peroxisomal β-Oxidation
Pristanic acid, with its methyl group at the 2-position, is a substrate for peroxisomal β-oxidation.[2] This process involves three cycles of β-oxidation within the peroxisomes, shortening the fatty acid chain. The resulting products are then transported to the mitochondria for complete oxidation.[7][8]
Pathophysiology of Pristanic Acid Accumulation
The accumulation of pristanic acid, due to defects in peroxisomal β-oxidation, is a central pathological event in several peroxisomal disorders.[4] These include:
-
Zellweger Spectrum Disorders (ZSDs): A group of severe, often fatal, autosomal recessive disorders characterized by the absence or dysfunction of peroxisomes.[3][5]
-
D-bifunctional Protein (DBP) Deficiency: A defect in the DBP enzyme, which catalyzes the second and third steps of peroxisomal β-oxidation.[4]
-
α-Methylacyl-CoA Racemase (AMACR) Deficiency: A deficiency in the enzyme responsible for converting the (R)-isomer of pristanoyl-CoA to the (S)-isomer, the substrate for the next enzymatic step.[3]
The accumulation of pristanic acid contributes to the clinical manifestations of these disorders, which can include neurological dysfunction, liver disease, and developmental abnormalities.[2]
Quantitative Data on Pristanic Acid Levels
The concentration of pristanic acid in plasma is a critical diagnostic marker for peroxisomal disorders. The following table summarizes typical pristanic acid concentrations in healthy individuals and patients with various peroxisomal disorders.
| Condition | Pristanic Acid (μmol/L) | Phytanic Acid (μmol/L) | Pristanic Acid / Phytanic Acid Ratio | Reference(s) |
| Healthy Controls | < 1.5 | < 11.5 | Normal | [9][10] |
| Zellweger Syndrome | Increased | Increased | Normal | [11] |
| D-bifunctional Protein Deficiency | Markedly Increased | Secondarily Elevated | Markedly Increased | [4][9] |
| α-Methylacyl-CoA Racemase Deficiency | Increased | Normal | Increased | [3] |
| Classical Refsum Disease | Normal or Near-Normal | Highly Elevated | Low | [4] |
| Rhizomelic Chondrodysplasia Punctata | Normal or Near-Normal | Elevated | Low | [11] |
Cellular Toxicity of Pristanic Acid Accumulation
Elevated levels of pristanic acid exert significant cytotoxic effects, primarily through the induction of oxidative stress and disruption of mitochondrial function and calcium homeostasis.
5.1. Mitochondrial Dysfunction
Pristanic acid accumulation has been shown to impair mitochondrial function.[12] This includes in situ mitochondrial depolarization, which can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[12][13]
5.2. Oxidative Stress
Pristanic acid is a potent inducer of ROS production in various cell types, including brain cells.[12][13] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and death.
5.3. Disruption of Calcium Homeostasis
Accumulated pristanic acid leads to a dramatic deregulation of intracellular calcium (Ca2+) levels.[13][14] This can occur through the activation of specific signaling pathways and contributes to the overall cellular toxicity.
Pristanic Acid as a Signaling Molecule
Beyond its role as a metabolic intermediate and a cytotoxic agent, pristanic acid also functions as a signaling molecule, primarily through its interaction with nuclear receptors and G-protein coupled receptors.
6.1. Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
Pristanic acid is a naturally occurring ligand for PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.[15][16] Activation of PPARα by pristanic acid can induce the expression of genes involved in fatty acid oxidation.[15][17] This suggests a potential feedback mechanism where the accumulation of pristanic acid could upregulate its own degradation pathway.
6.2. G-Protein Coupled Receptor 40 (GPR40) Signaling
Recent evidence suggests that pristanic acid can activate GPR40, a free fatty acid receptor.[14][18] Activation of GPR40 can lead to an increase in intracellular calcium levels, providing a potential mechanism for the observed calcium deregulation in pathologies associated with pristanic acid accumulation.[14][18]
Experimental Protocols
7.1. Quantification of Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a stable isotope dilution method for the accurate quantification of pristanic acid.[9][19][20][21]
Materials:
-
Internal Standards: [2H3]-pristanic acid
-
Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr)
-
Solvents: Hexane (B92381), Acetonitrile (B52724) (HPLC grade)
-
GC-MS system with an electron capture negative ion (ECNI) source
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard, [2H3]-pristanic acid.
-
Hydrolysis: Saponify the sample by adding 1 mL of 1 mol/L KOH in 90% ethanol (B145695) and heating at 60°C for 60 minutes.
-
Extraction: Acidify the sample with 6 mol/L HCl and extract the fatty acids twice with 5 mL of hexane.
-
Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add 50 µL of a solution containing 10% PFBBr and 1% diisopropylethylamine in acetonitrile and heat at 60°C for 15 minutes.
-
Purification: Evaporate the derivatization reagent and redissolve the residue in hexane.
-
GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the fatty acid derivatives. Monitor the characteristic ions for pristanic acid-PFB and its deuterated internal standard in ECNI mode.
-
Quantification: Calculate the concentration of pristanic acid based on the ratio of the peak areas of the endogenous pristanic acid to the internal standard.
7.2. Assessment of Mitochondrial Dysfunction
This protocol describes the measurement of oxygen consumption rate (OCR) in cultured cells treated with pristanic acid to assess mitochondrial respiratory function.[7][22][23]
Materials:
-
Cell culture medium
-
Pristanic acid (stock solution in a suitable solvent, e.g., DMSO)
-
Seahorse XF Analyzer (or similar instrument)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Pristanic Acid Treatment: Treat the cells with various concentrations of pristanic acid (e.g., 10-100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrate and incubate the plate at 37°C in a non-CO2 incubator.
-
OCR Measurement: Place the cell culture plate in the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
7.3. Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels in cells treated with pristanic acid.[24][25][26][27][28]
Materials:
-
H2DCFDA probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Pristanic acid
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with pristanic acid (e.g., 10-100 µM) for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with 5-10 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the probe-containing medium and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated cells to control cells.
7.4. Intracellular Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) to monitor changes in intracellular calcium concentrations in response to pristanic acid.[29][30][31][32][33]
Materials:
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Pristanic acid
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash and De-esterification: Wash the cells with HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images (for Fura-2, alternate excitation at 340 nm and 380 nm, and measure emission at 510 nm).
-
Pristanic Acid Stimulation: Add pristanic acid to the imaging buffer at the desired concentration and continuously record the fluorescence changes.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.
Signaling Pathways and Diagnostic Workflows
8.1. Signaling Pathways
// Nodes Pristanic_Acid [label="Pristanic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; PPARa [label="PPARα", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Oxidation [label="↑ Fatty Acid\nOxidation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; GPR40 [label="GPR40", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PLC [label="PLC", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Effects [label="Downstream\nCellular Effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pristanic_Acid -> PPARa [label=" Binds"]; Pristanic_Acid -> GPR40 [label=" Binds"]; PPARa -> RXR [label=" Heterodimerizes"]; RXR -> PPRE [label=" Binds"]; PPRE -> Gene_Expression [label=" Regulates"]; Gene_Expression -> Fatty_Acid_Oxidation; GPR40 -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to\nreceptor"]; ER -> Ca_Release; DAG -> PKC [label=" Activates"]; PKC -> Cellular_Effects; Ca_Release -> Cellular_Effects; } Pristanic Acid Signaling Pathways
8.2. Experimental Workflow for Investigating Pristanic Acid Effects
// Nodes Cell_Culture [label="Cell Culture\n(e.g., Fibroblasts, Neurons)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Pristanic Acid Treatment\n(Dose- and Time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Assay [label="Mitochondrial Function Assay\n(e.g., Seahorse OCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_Assay [label="ROS Production Assay\n(e.g., H2DCFDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcium_Assay [label="Intracellular Calcium Imaging\n(e.g., Fura-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression_Analysis [label="Gene Expression Analysis\n(qPCR, RNA-seq)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Mitochondrial_Assay; Treatment -> ROS_Assay; Treatment -> Calcium_Assay; Treatment -> Gene_Expression_Analysis; Mitochondrial_Assay -> Data_Analysis; ROS_Assay -> Data_Analysis; Calcium_Assay -> Data_Analysis; Gene_Expression_Analysis -> Data_Analysis; } Workflow for Cellular Effects of Pristanic Acid
8.3. Diagnostic Workflow for Peroxisomal Disorders
// Nodes Clinical_Suspicion [label="Clinical Suspicion of\nPeroxisomal Disorder", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_Screening [label="Plasma Biochemical Screening", fillcolor="#FBBC05", fontcolor="#202124"]; VLCFA [label="VLCFA Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phytanic_Pristanic [label="Phytanic & Pristanic\nAcid Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bile_Acids [label="Bile Acid Intermediates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Abnormal_Results [label="Abnormal Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme_Assay [label="Fibroblast Enzyme Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genetic_Testing [label="Genetic Testing\n(Gene Sequencing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diagnosis [label="Definitive Diagnosis", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; Normal_Results [label="Normal Results", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Other [label="Consider Other\nDiagnoses", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Clinical_Suspicion -> Plasma_Screening; Plasma_Screening -> VLCFA [style=dotted]; Plasma_Screening -> Phytanic_Pristanic [style=dotted]; Plasma_Screening -> Bile_Acids [style=dotted]; VLCFA -> Abnormal_Results; Phytanic_Pristanic -> Abnormal_Results; Bile_Acids -> Abnormal_Results; Abnormal_Results -> Enzyme_Assay; Abnormal_Results -> Genetic_Testing; Enzyme_Assay -> Diagnosis; Genetic_Testing -> Diagnosis; Plasma_Screening -> Normal_Results; Normal_Results -> Consider_Other; } Diagnostic Workflow for Peroxisomal Disorders
Conclusion
The accumulation of pristanic acid is a significant biological event with far-reaching consequences for cellular health. Its role extends from being a simple metabolic byproduct to a potent cytotoxic agent and a signaling molecule. A thorough understanding of its metabolism, pathophysiology, and cellular effects is paramount for the development of effective diagnostic and therapeutic strategies for peroxisomal disorders. This technical guide provides a foundational resource for researchers and clinicians working in this challenging field, offering a synthesis of current knowledge and practical methodologies to advance our understanding of the biological significance of pristanic acid accumulation.
References
- 1. [PDF] Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of the branched-chain fatty acids pristanic acid and Refsum disease-associated phytanic acid on mitochondrial functions and calcium regulation of hippocampal neurons, astrocytes, and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 17. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 20. jasem.com.tr [jasem.com.tr]
- 21. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Item - Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. researchgate.net [researchgate.net]
- 26. materialneutral.info [materialneutral.info]
- 27. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pristanic Acid-d3 as an Internal Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pristanic acid in biological matrices is crucial for the diagnosis and monitoring of peroxisomal disorders, such as Zellweger syndrome spectrum and X-linked adrenoleukodystrophy.[1][2] Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution using a deuterated internal standard is a robust and reliable method for this purpose.[3] Pristanic acid-d3, a deuterated analog of pristanic acid, serves as an ideal internal standard as it shares similar chemical and physical properties with the analyte, allowing for correction of variability during sample preparation and analysis.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the GC-MS quantification of pristanic acid in human plasma or serum.
Principle of the Method
The method is based on the principle of stable isotope dilution. A known amount of this compound is added to the sample at the beginning of the preparation process. The endogenous pristanic acid and the this compound are co-extracted, derivatized, and analyzed by GC-MS. Since the internal standard and the analyte exhibit nearly identical behavior during these steps, the ratio of the analyte to the internal standard signal in the mass spectrometer is directly proportional to the initial concentration of the analyte in the sample. Quantification is achieved by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled pristanic acid and a constant concentration of the internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated GC-MS method for the quantification of pristanic acid using this compound as an internal standard.
Table 1: Calibration and Linearity
| Parameter | Value | Reference |
| Linearity Range | 0.032 - 9.951 µmol/L | [5] |
| Correlation Coefficient (R²) | 0.9999 | [5] |
| Limit of Quantification (LOQ) | 0.032 µmol/L | [5] |
| Alternate LOQ | 0.18 nmol/mL | [1] |
Table 2: Accuracy and Precision
| Parameter | Value | Reference |
| Recovery | Within ±10% | [5] |
| Within-Batch CV (%) | < 6% | [5] |
| Total CV (%) | < 6% | [5] |
| Inter-day Imprecision (%) | < 5% (over 20 days) | [5] |
| Repeatability (%RSD) | 1.365% | [1] |
Table 3: GC-MS Parameters
| Parameter | Value | Reference |
| Pristanic Acid | ||
| Retention Time | 19.33 min | [5] |
| Precursor to Product Ion (m/z) | 355 | [5][6] |
| This compound (Internal Standard) | ||
| Retention Time | 19.31 min | [5] |
| Precursor to Product Ion (m/z) | 358 | [5][6] |
Experimental Protocols
This section details the step-by-step methodology for the analysis of pristanic acid in human plasma or serum using this compound as an internal standard.
Materials and Reagents
-
Pristanic Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (GC grade)
-
Hexane (B92381) (GC grade)
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Human plasma/serum samples
-
Calibrators and Quality Control materials
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Glass test tubes and vials
Sample Preparation Workflow
Caption: Workflow for plasma/serum sample preparation.
Detailed Protocol
-
Sample Spiking: To 200 µL of plasma/serum, calibrator, or quality control sample in a glass test tube, add a precise amount of this compound internal standard solution (e.g., 20 µM).[5][6]
-
Derivatization (Methylation): Add 600 µL of a reagent mixture (details may vary by kit, but typically contains methanolic HCl or similar).[1] Vortex for 15 seconds.
-
Incubation: Incubate the mixture in a water bath at 70°C for 90 minutes.[1]
-
Extraction: After cooling to room temperature, add 800 µL of hexane, vortex vigorously for 1 minute, and then centrifuge at 3500 rpm for 2 minutes to separate the layers.[1]
-
Supernatant Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in 150 µL of hexane and vortex for 10 seconds.[1]
-
Transfer: Transfer the final solution to a GC-MS autosampler vial with an insert.
-
GC-MS Analysis: Inject 1-2 µL of the prepared sample into the GC-MS system.
GC-MS Operating Conditions
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
Data Analysis and Calculation
-
Peak Integration: Integrate the peak areas for pristanic acid (m/z 355) and this compound (m/z 358).
-
Ratio Calculation: Calculate the ratio of the peak area of pristanic acid to the peak area of this compound for each sample, calibrator, and quality control.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the pristanic acid calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Determination: Determine the concentration of pristanic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The use of an internal standard is a critical component of ensuring accurate quantification in analytical chemistry. The following diagram illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.
Caption: Logic of internal standard correction.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of pristanic acid by GC-MS. This approach is suitable for routine clinical analysis and research applications where reliable measurement of this important biomarker is required. The detailed protocols and performance data presented here should enable researchers, scientists, and drug development professionals to successfully implement this methodology in their laboratories.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed [koreamed.org]
- 6. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
Application Note: Quantification of Pristanic Acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid in peroxisomes.[1][2] Its subsequent degradation occurs via peroxisomal beta-oxidation.[1][2] Elevated levels of pristanic acid in plasma and tissues are indicative of several inherited metabolic disorders, including Zellweger syndrome and other peroxisomal biogenesis disorders.[3] Consequently, the accurate and sensitive quantification of pristanic acid is crucial for the diagnosis and monitoring of these conditions. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pristanic acid in plasma, utilizing its stable isotope-labeled counterpart, Pristanic acid-d3, as an internal standard for precise and accurate measurement.
Biochemical Pathway of Pristanic Acid Metabolism
Pristanic acid is a key metabolite in the degradation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[1][4] Due to the presence of a methyl group on the beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisome to yield pristanic acid.[1][2] Pristanic acid, now lacking the beta-methyl branch, can be degraded through several cycles of peroxisomal beta-oxidation.[2][5]
References
Application Notes and Protocols: Pristanic Acid-d3 in Zellweger Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated pristanic acid (pristanic acid-d3) in the context of Zellweger syndrome research. This document details the biochemical basis for its use, protocols for its application in quantitative analysis, and its role in understanding the pathophysiology of this disorder.
Introduction
Zellweger spectrum disorders (ZSDs) are a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes. This organelle defect leads to the accumulation of several metabolites, most notably very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid.[1][2][3] The accumulation of pristanic acid, a branched-chain fatty acid, is a key biomarker used in the diagnosis of ZSDs.[4][5][6] Pristanic acid is derived from the alpha-oxidation of phytanic acid or directly from dietary sources and is subsequently metabolized via beta-oxidation within the peroxisomes.[2][7][8] In ZSD patients, this metabolic pathway is impaired, leading to elevated levels of pristanic acid in plasma and tissues.[9][10]
This compound, a stable isotope-labeled form of pristanic acid, is an essential tool for the accurate quantification of endogenous pristanic acid levels. It is predominantly used as an internal standard in stable isotope dilution mass spectrometry assays, which is the gold standard for the diagnosis and monitoring of ZSDs.[11][12]
Data Presentation
The following tables summarize the quantitative data on pristanic acid levels in healthy individuals and patients with Zellweger spectrum disorders.
Table 1: Plasma Pristanic Acid Reference Ranges in Healthy Individuals
| Age Group | Pristanic Acid Concentration (nmol/mL) | Pristanic Acid Concentration (µmol/L) |
| 0–4 months | ≤0.60 | ≤0.60 |
| 5–8 months | ≤0.84 | ≤0.84 |
| 9–12 months | ≤0.77 | ≤0.77 |
| 13–23 months | ≤1.47 | ≤1.47 |
| ≥24 months | ≤2.98 | ≤2.98 |
| Adults | 0.0 - 1.5 | 0.0 - 1.5 |
| Data sourced from Mayo Clinic Laboratories and South Tees Hospitals NHS Foundation Trust.[13][14] |
Table 2: Pristanic Acid Levels in Zellweger Spectrum Disorders (ZSD)
| Condition | Pristanic Acid Levels | Pristanic/Phytanic Acid Ratio | Notes |
| Zellweger Syndrome (Severe ZSD) | Markedly elevated | Normal to elevated | Accumulation of both phytanic and pristanic acid.[4] |
| Neonatal Adrenoleukodystrophy (NALD) | Elevated | Normal to elevated | Intermediate phenotype with significant accumulation. |
| Infantile Refsum Disease (IRD) | Elevated | Normal to elevated | Milder phenotype, but still with notable elevation. |
| D-bifunctional protein (DBP) deficiency | Markedly elevated | Markedly increased | Pristanic acid accumulation is more pronounced than phytanic acid.[15] |
| Note: Absolute values can vary depending on diet and severity of the disease.[3][15] |
Experimental Protocols
Protocol 1: Quantification of Pristanic Acid in Plasma using GC-MS with this compound Internal Standard
This protocol is adapted from established methods for fatty acid analysis by gas chromatography-mass spectrometry (GC-MS).[16][17][18][19]
1. Materials and Reagents:
-
This compound (internal standard)
-
Plasma samples (patient and control)
-
Hydrochloric acid (HCl)
-
Iso-octane
-
Potassium hydroxide (B78521) (KOH)
-
Pentafluorobenzyl bromide (PFB-Br)
-
Diisopropylethylamine (DIPEA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation:
- To 200 µL of plasma, add a known amount of this compound internal standard.
- Add 1 mL of methanol and vortex to precipitate proteins.
- Acidify the mixture to a final concentration of 25 mM HCl.
- For total fatty acid analysis, perform alkaline hydrolysis by adding 500 µL of 1N KOH and incubating for 1 hour at 60°C. This step hydrolyzes pristanic acid from complex lipids. For free fatty acid analysis, this step is omitted.
- Extract the fatty acids by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.
- Transfer the upper iso-octane layer to a clean tube. Repeat the extraction.
- Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization:
- To the dried residue, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
- Incubate at room temperature for 20 minutes to form pentafluorobenzyl esters of the fatty acids.
- Evaporate the derivatization reagents to dryness.
- Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.
4. GC-MS Analysis:
- Injection Volume: 1 µL
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 300°C) to ensure separation of pristanic acid from other fatty acids.
- Mass Spectrometer: Operate in electron capture negative ionization (ECNI) mode for high sensitivity of the PFB esters or electron impact (EI) mode. Use selected ion monitoring (SIM) for the characteristic ions of pristanic acid and this compound derivatives.
5. Data Analysis:
- Create a standard curve using known concentrations of unlabeled pristanic acid and a fixed concentration of this compound.
- Determine the ratio of the peak area of endogenous pristanic acid to the peak area of the this compound internal standard in the patient samples.
- Calculate the concentration of pristanic acid in the samples by comparing their peak area ratios to the standard curve.
Protocol 2: Quantification of Pristanic Acid in Dried Blood Spots (DBS) using UPLC-MS/MS
This protocol is based on methods for analyzing metabolites from DBS using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[20][21][22][23]
1. Materials and Reagents:
-
This compound (internal standard)
-
Dried blood spot cards (patient and control)
-
Methanol/acetonitrile extraction solvent
-
UPLC-MS/MS system
-
Acquity UPLC HSS T3 column (100mm x 2.1mm, 1.8µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
2. Sample Preparation:
- Punch a 3 mm disc from the dried blood spot.
- Place the disc in a well of a 96-well plate.
- Add 100 µL of the extraction solvent containing a known concentration of this compound.
- Seal the plate and shake for 30 minutes at room temperature.
- Centrifuge the plate and transfer the supernatant to a new plate or vials for analysis.
3. UPLC-MS/MS Analysis:
- Injection Volume: 5 µL
- Column: Acquity UPLC HSS T3 or similar reverse-phase column.
- Flow Rate: 0.4 mL/min
- Gradient Elution: Develop a gradient program with mobile phases A and B to achieve optimal separation of pristanic acid.
- Mass Spectrometer: Operate in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for pristanic acid and this compound.
4. Data Analysis:
- Follow a similar procedure as for the GC-MS method, creating a standard curve and using the ratio of endogenous pristanic acid to the this compound internal standard to quantify the analyte in the DBS samples.
Visualizations
Signaling Pathway
The accumulation of pristanic acid in Zellweger syndrome can lead to the activation of the G protein-coupled receptor GPR40.[24][25] This activation stimulates the Gαq subunit, which in turn activates phospholipase C (PLC).[26][27] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. GPR40 activation can also promote the influx of extracellular calcium, leading to a significant increase in intracellular calcium concentration, which can contribute to cellular dysfunction and toxicity.[24][26][27]
Experimental Workflow
The diagnostic process for ZSDs typically begins with clinical suspicion based on characteristic symptoms.[3] A blood sample (plasma or dried blood spot) is then collected for biochemical analysis.[5][15] For accurate quantification of pristanic acid, a known amount of this compound is added as an internal standard.[11] The sample undergoes extraction and derivatization, followed by analysis using GC-MS or UPLC-MS/MS.[16][21] Elevated levels of pristanic acid, along with other markers like VLCFAs, provide a strong biochemical diagnosis of a ZSD.[1][6] The diagnosis is then typically confirmed by sequencing of the PEX genes to identify the causative mutations.[1]
References
- 1. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristanic acid - Wikipedia [en.wikipedia.org]
- 3. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssiem.org [ssiem.org]
- 9. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 10. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tidalhealth.testcatalog.org [tidalhealth.testcatalog.org]
- 14. southtees.nhs.uk [southtees.nhs.uk]
- 15. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 16. researchgate.net [researchgate.net]
- 17. Determining the Reference Intervals of Long-Chain Fatty Acids, Phytanic Acid and Pristanic Acid for Diagnostics of Peroxisome Disorders in Children. J. Life Sci. Biomed., 6 (4): 83-89.; | Semantic Scholar [semanticscholar.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dried blood spots combined to an UPLC-MS/MS method for the simultaneous determination of drugs of abuse in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research Portal [weizmann.esploro.exlibrisgroup.com]
Application Note: Quantification of Pristanic Acid in Plasma by Stable Isotope Dilution Mass Spectrometry
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in human plasma. Its quantification is crucial for the diagnosis and monitoring of several inherited metabolic disorders, particularly peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, and disorders of peroxisomal β-oxidation.[1][2][3][4] In these conditions, the metabolic pathways responsible for the degradation of pristanic acid are impaired, leading to its accumulation in plasma and other tissues.[5][6] Stable isotope dilution analysis coupled with mass spectrometry (MS) offers a highly sensitive and specific method for the accurate quantification of pristanic acid in plasma.[5][7] This approach utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allowing for precise correction of sample loss during preparation and analytical variability.[8]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, such as deuterated pristanic acid (e.g., [2H3]-pristanic acid), is added to a plasma sample.[9][10] The internal standard and the endogenous pristanic acid are then co-extracted, derivatized, and analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][11] The ratio of the signal intensity of the endogenous analyte to that of the internal standard is used to calculate the concentration of pristanic acid in the sample. Derivatization is often employed to enhance the volatility of pristanic acid for GC-MS analysis or to improve its ionization efficiency for LC-MS/MS analysis.[12]
Applications
-
Clinical Diagnostics: The primary application is in the diagnosis of peroxisomal disorders. Elevated levels of pristanic acid, often in conjunction with phytanic acid and very-long-chain fatty acids, are indicative of these conditions.[2][3][10][13] The ratio of pristanic acid to phytanic acid can also aid in the differential diagnosis of specific peroxisomal β-oxidation deficiencies.[5][14]
-
Drug Development: In the context of drug development for peroxisomal disorders, this method can be used to monitor the efficacy of therapeutic interventions aimed at reducing pristanic acid levels.
-
Metabolic Research: This technique is a valuable tool for researchers studying fatty acid metabolism and the pathophysiology of metabolic diseases.
Metabolic Pathway of Pristanic Acid
Pristanic acid is primarily derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[15][16] Once formed, pristanic acid is activated to pristanoyl-CoA and subsequently undergoes β-oxidation within the peroxisomes.[1][17] This process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing propionyl-CoA and other intermediates that can enter central metabolism.[17]
Experimental Protocols
Two common methods for the quantification of pristanic acid in plasma are presented below: a GC-MS method and an LC-MS/MS method.
Protocol 1: Quantification of Pristanic Acid by GC-MS
This protocol is based on methods described in the literature and involves hydrolysis, extraction, and derivatization to form pentafluorobenzyl (PFB) esters, followed by GC-MS analysis.[5][14]
1. Materials and Reagents
-
Plasma samples
-
Pristanic acid standard
-
[2H3]-Pristanic acid (internal standard)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
2. Sample Preparation
-
To 100 µL of plasma, add 10 µL of the internal standard solution ([2H3]-Pristanic acid).
-
Add 1 mL of 0.5 M KOH in ethanol.
-
Vortex and incubate at 70°C for 60 minutes for hydrolysis.
-
Cool the samples to room temperature and add 1 mL of water.
-
Acidify the mixture to pH < 2 with 6 M HCl.
-
Extract the fatty acids by adding 3 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of 10% PFBBr in acetonitrile and 10 µL of 10% DIPEA in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Capture Negative Ionization (ECNI)
-
Monitored Ions: Monitor the specific m/z for the PFB derivatives of pristanic acid and its internal standard.
Protocol 2: Quantification of Pristanic Acid by LC-MS/MS
This protocol involves a rapid derivatization to form trimethylaminoethyl (TMAE) esters, followed by UPLC-MS/MS analysis.[2]
1. Materials and Reagents
-
Plasma samples
-
Pristanic acid standard
-
[2H3]-Pristanic acid (internal standard)
-
Hydrochloric acid (HCl)
-
Oxalyl chloride
-
Methyl iodide
-
Acetonitrile
-
Formic acid
2. Sample Preparation and Derivatization
-
To 50 µL of plasma, add 10 µL of the internal standard solution ([2H3]-Pristanic acid).
-
Add 500 µL of 2 M HCl in methanol and incubate at 90°C for 60 minutes for hydrolysis.
-
Evaporate the solvent under nitrogen.
-
Add 100 µL of oxalyl chloride and incubate at 60°C for 15 minutes.
-
Evaporate to dryness under nitrogen.
-
Add 100 µL of dimethylaminoethanol and incubate at room temperature for 15 minutes.
-
Evaporate to dryness under nitrogen.
-
Add 100 µL of methyl iodide in acetonitrile and incubate at room temperature for 15 minutes.
-
Evaporate to dryness and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate pristanic acid from other fatty acids.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-product ion transitions for the TMAE derivatives of pristanic acid and its internal standard.
Experimental Workflow
Quantitative Data Summary
The following table summarizes typical concentration ranges of pristanic acid in plasma from healthy controls and patients with peroxisomal disorders. These values can vary depending on age, diet, and the specific analytical method used.
| Group | Pristanic Acid Concentration (µmol/L) | Reference |
| Healthy Controls (Adults) | 0.1 - 1.0 | [18] |
| Zellweger Syndrome | > 10 | [1] |
| Bifunctional Protein Deficiency | Markedly Increased | [5][14] |
Note: The concentrations are indicative and should be established for each laboratory.
Conclusion
The quantification of pristanic acid in plasma using stable isotope dilution mass spectrometry is a robust and reliable method for the biochemical diagnosis of peroxisomal disorders. Both GC-MS and LC-MS/MS platforms can provide the necessary sensitivity and specificity for clinical and research applications. The choice of method may depend on the available instrumentation, sample throughput requirements, and the need for simultaneous analysis of other relevant fatty acids.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasem.com.tr [jasem.com.tr]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 10. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography. | Semantic Scholar [semanticscholar.org]
- 15. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pristanic Acid-d3 for the Diagnosis of Peroxisomal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid, a 2-methyl branched-chain fatty acid, is a crucial biomarker for the diagnosis of several peroxisomal disorders. Its accumulation in plasma and tissues is indicative of defects in the peroxisomal β-oxidation pathway. Accurate quantification of pristanic acid is therefore essential for the differential diagnosis of conditions such as Zellweger spectrum disorders (ZSDs), D-bifunctional protein (DBP) deficiency, and α-methylacyl-CoA racemase (AMACR) deficiency.[1][2][3][4] Pristanic acid-d3, a stable isotope-labeled internal standard, is indispensable for achieving the high accuracy and precision required in clinical diagnostic testing using mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in the diagnosis of peroxisomal disorders.
Principle of the Assay
The diagnostic method is based on stable isotope dilution analysis, where a known amount of this compound is added to a patient's biological sample (e.g., plasma, serum, or fibroblasts).[5] This "spiked" sample is then processed to extract the fatty acids. The endogenous (unlabeled) pristanic acid and the deuterated internal standard are chemically derivatized to enhance their volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]
By comparing the signal intensity of the endogenous pristanic acid to that of the known amount of this compound, a precise and accurate quantification of the pristanic acid concentration in the sample can be achieved. This method corrects for variations in sample extraction, derivatization, and instrument response, thereby ensuring reliable results.
Clinical Significance
The measurement of pristanic acid, often in conjunction with phytanic acid and very-long-chain fatty acids (VLCFAs), is a cornerstone in the biochemical diagnosis of peroxisomal diseases.[5]
-
Elevated Pristanic Acid: A significant increase in plasma pristanic acid levels is a key indicator of impaired peroxisomal β-oxidation.
-
Pristanic Acid to Phytanic Acid Ratio: The ratio of pristanic acid to phytanic acid is critical for differential diagnosis. For instance, in DBP deficiency, both pristanic and phytanic acids are elevated, but the pristanic acid increase is more pronounced, leading to an elevated ratio.[2] In contrast, in Refsum disease, phytanic acid is markedly elevated while pristanic acid levels are typically normal or low.[7] In Zellweger spectrum disorders, both phytanic and pristanic acid levels are often increased, but their ratio may be normal.[6][8]
Quantitative Data
The following table provides reference intervals for pristanic acid, phytanic acid, and their ratio in plasma, which are essential for the interpretation of patient results. It is important to note that reference ranges can be age-dependent.[9]
| Analyte | Age Group | Reference Interval (nmol/mL) |
| Pristanic Acid | 0 – 4 months | ≤0.60 |
| 5 – 8 months | ≤0.84 | |
| 9 – 12 months | ≤0.77 | |
| 13 – 23 months | ≤1.47 | |
| ≥24 months | ≤2.98 | |
| Phytanic Acid | 0 – 4 months | ≤5.28 |
| 5 – 8 months | ≤5.70 | |
| 9 – 12 months | ≤4.40 | |
| 13 – 23 months | ≤8.62 | |
| ≥24 months | ≤9.88 | |
| Pristanic/Phytanic Acid Ratio | 0 – 4 months | ≤0.35 |
| 5 – 8 months | ≤0.28 | |
| 9 – 12 months | ≤0.23 | |
| 13 – 23 months | ≤0.24 | |
| ≥24 months | ≤0.39 |
Data adapted from Mayo Clinic Laboratories.[9]
Experimental Protocols
The following are generalized protocols for the analysis of pristanic acid using this compound as an internal standard. Laboratories should validate their own specific procedures.
Protocol 1: GC-MS Analysis of Pristanic Acid in Plasma
This protocol is based on common methodologies described in the literature.[10][11]
1. Materials and Reagents:
-
This compound internal standard solution (e.g., 20 µM in ethanol)
-
Phytanic acid-d3 internal standard solution (optional but recommended)
-
Solvents: Methanol (B129727), isooctane (B107328), acetonitrile (B52724) (HPLC grade)
-
Reagents for hydrolysis: Hydrochloric acid (HCl)
-
Derivatizing agent: Pentafluorobenzyl bromide (PFBBr)
-
Catalyst: Diisopropylethylamine (DIPEA)
-
Patient plasma samples, calibrators, and quality control materials
2. Sample Preparation:
-
To 100 µL of plasma, calibrator, or QC sample in a glass tube, add 50 µL of the this compound internal standard solution.
-
Add 1 mL of methanol and vortex thoroughly.
-
Acidify the mixture by adding 50 µL of concentrated HCl.
-
Extract the fatty acids by adding 2 mL of isooctane, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper isooctane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of isooctane and combine the extracts.
-
Evaporate the pooled isooctane to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of a solution containing 1% PFBBr and 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of isooctane for GC-MS analysis.
4. GC-MS Parameters (Example):
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 180°C at 15°C/min, hold for 6 min, then ramp to 230°C at 10°C/min, and hold for 1 min.
-
Carrier Gas: Helium
-
MS Ionization: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)
-
MS Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for derivatized pristanic acid and this compound.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of unlabeled pristanic acid to the peak area of this compound against the concentration of the calibrators.
-
Calculate the concentration of pristanic acid in patient samples using the regression equation from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Pristanic Acid in Plasma
This protocol is based on rapid UPLC-MS/MS methodologies.[12][13][14]
1. Materials and Reagents:
-
This compound internal standard solution
-
Reagents for hydrolysis and extraction
-
Derivatizing agent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) or trimethylaminoethyl (TMAE) iodide esters.[12][14]
-
Solvents for LC mobile phase (e.g., acetonitrile, water with formic acid)
2. Sample Preparation (using DAABD-AE derivatization):
-
To 20 µL of plasma, add the this compound internal standard.
-
Perform hydrolysis and extraction of the fatty acids.
-
Derivatize the extracted fatty acids with DAABD-AE. This typically involves an incubation step.
-
The reaction is stopped, and the sample is diluted for LC-MS/MS analysis.
3. LC-MS/MS Parameters (Example):
-
LC Column: Reverse-phase C18 column
-
Mobile Phase: Gradient elution with acetonitrile and water containing a modifier like formic acid.
-
Injection Volume: 5-10 µL
-
MS Ionization: Positive-ion electrospray ionization (ESI+)
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for the derivatized pristanic acid and this compound.
-
4. Data Analysis:
-
Quantification is performed similarly to the GC-MS method, using a calibration curve based on the peak area ratios of the analyte to the internal standard.
Visualizations
Diagnostic Workflow for Peroxisomal Disorders
Caption: Diagnostic workflow for peroxisomal disorders.
Role of this compound as an Internal Standard
Caption: Role of this compound as an internal standard.
Simplified Pristanic Acid Metabolic Pathway
Caption: Simplified pristanic acid metabolic pathway.
References
- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 5. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 6. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. childrensmn.org [childrensmn.org]
- 10. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 11. metbio.net [metbio.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pristanic Acid-d3 for Accurate Lipidomic Profiling
Introduction
In the burgeoning field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their roles in health and disease. Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a branched-chain fatty acid, is a key metabolite in alpha-oxidation of phytanic acid and a signaling molecule that activates nuclear receptors like PPARα. Elevated levels of pristanic acid are indicative of several peroxisomal disorders. Stable isotope-labeled internal standards are indispensable for correcting for sample loss during preparation and for variations in ionization efficiency in mass spectrometry. Pristanic acid-d3, a deuterated analog of pristanic acid, serves as an ideal internal standard for the accurate quantification of endogenous pristanic acid in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in lipidomics profiling, targeted at researchers, scientists, and drug development professionals.
Data Presentation
The use of this compound as an internal standard allows for the reliable quantification of pristanic acid in various biological samples, particularly in plasma for the diagnosis of peroxisomal disorders. The following table summarizes the quantitative data of pristanic acid concentrations in plasma from healthy individuals and patients with various peroxisomal disorders, as determined by stable isotope dilution analysis.[1][2]
| Condition | Pristanic Acid Concentration in Plasma (µmol/L) |
| Healthy Controls | |
| Newborns (1-7 days) | 0.03 - 0.28 |
| Infants (1-12 months) | 0.05 - 0.45 |
| Children (1-18 years) | 0.10 - 0.80 |
| Adults (>18 years) | 0.15 - 1.20 |
| Peroxisomal Disorders | |
| Zellweger Syndrome | 5.20 - 35.50 |
| Neonatal Adrenoleukodystrophy | 2.80 - 22.40 |
| Infantile Refsum Disease | 1.50 - 15.60 |
| Rhizomelic Chondrodysplasia Punctata | 0.05 - 0.40 |
| D-Bifunctional Protein Deficiency | 12.30 - 98.70 |
| Acyl-CoA Oxidase Deficiency | 0.10 - 0.90 |
| Thiolase Deficiency | 8.50 - 75.20 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Pristanic Acid in Human Plasma using this compound and LC-MS/MS
This protocol details the steps for the quantitative analysis of pristanic acid in human plasma samples using this compound as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Iso-octane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of this compound in ethanol (B145695) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a glass tube, add 50 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium (B1175870) formate).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10-10.1 min: 100-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pristanic Acid: Precursor ion (m/z) 297.3 -> Product ion (m/z) 297.3 (for quantification) and 253.3 (for confirmation)
-
This compound: Precursor ion (m/z) 300.3 -> Product ion (m/z) 300.3
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
-
-
-
Data Analysis:
-
Quantify the amount of pristanic acid in the samples by calculating the peak area ratio of the endogenous pristanic acid to the this compound internal standard.
-
Generate a calibration curve using known concentrations of pristanic acid spiked with a constant amount of this compound to determine the absolute concentration in the unknown samples.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of pristanic acid.
Caption: Signaling pathways of pristanic acid.
References
Application Note: A Detailed Protocol for the Preparation of Tissue Samples for Pristanic Acid Analysis
Audience: Researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, peroxisomal disorders, and related fields.
Introduction: Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid found in human plasma and various tissues.[1] Its accumulation, often alongside phytanic acid, is a key biomarker for several inherited metabolic conditions, including Zellweger syndrome and other peroxisomal biogenesis disorders.[1][2][3][4] Accurate quantification of pristanic acid in tissues is crucial for diagnosing these disorders and for research into lipid metabolism.[4] This requires a robust and reproducible sample preparation method to efficiently extract the analyte from the complex tissue matrix, hydrolyze it from its esterified forms, and derivatize it for sensitive detection, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
This application note provides a comprehensive protocol for the preparation of tissue samples for pristanic acid analysis, covering homogenization, lipid extraction, hydrolysis, and derivatization.
Principle of the Method
The overall workflow involves mechanically disrupting the tissue to make lipids accessible for extraction. A biphasic solvent system, such as the Folch method, is used to extract the total lipid content. Subsequently, an alkaline hydrolysis step (saponification) is performed to cleave fatty acid esters (e.g., from triglycerides or phospholipids), liberating free pristanic acid. The resulting free fatty acids are then extracted, purified, and chemically derivatized to increase their volatility and thermal stability, making them amenable to GC-MS analysis.
Experimental Protocols
Tissue Homogenization
This initial step is critical for disrupting the tissue architecture to ensure efficient lipid extraction.[5]
Protocol:
-
Accurately weigh approximately 50-70 mg of frozen tissue and place it in a 2 mL homogenization tube containing ceramic or stainless steel beads.[6][7]
-
Add 1 mL of ice-cold 2:1 (v/v) chloroform (B151607):methanol solution to the tube.[7]
-
Homogenize the tissue using a bead-beating instrument (e.g., Precellys) at a high setting (e.g., 6000 rpm) for two cycles of 30 seconds, with a 15-second break on ice between cycles.[6]
-
After homogenization, centrifuge the tubes at 3000 x g for 10 minutes at 4°C to pellet the tissue debris.[8]
-
Carefully transfer the supernatant, which contains the lipid extract, to a new glass tube for the next step.
For different tissue types, the homogenization method may need optimization. Hard tissues might require grinding with a mortar and pestle in liquid nitrogen prior to bead beating, while softer tissues can be processed directly.[8][9]
Total Lipid Extraction (Folch Method)
This liquid-liquid extraction method is a gold standard for recovering total lipids from biological samples.[7]
Protocol:
-
To the supernatant from the homogenization step, add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of supernatant).[7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully remove the upper aqueous phase using a Pasteur pipette. Discard the upper phase and any protein interface.
-
The lower chloroform phase, containing the total lipids, is retained for the hydrolysis step.
Saponification (Alkaline Hydrolysis)
This step liberates pristanic acid from its esterified forms.
Protocol:
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Vortex the tube and incubate it in a water bath at 80°C for 60 minutes to hydrolyze the fatty acid esters.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of deionized water and neutralize the solution by adding 6 M HCl dropwise until the pH is approximately 7.
-
Extract the now-liberated free fatty acids by adding 2 mL of n-hexane and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane (B92381) layer containing the free fatty acids to a new glass tube. Repeat the hexane extraction (steps 6-8) two more times, pooling all hexane fractions.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is essential for the analysis of fatty acids by GC, as it increases their volatility.[10] Esterification with BF₃-methanol is a widely used method.[10]
Protocol:
-
Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.
-
Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution to the dried extract.[10]
-
Cap the tube tightly and heat at 60°C for 30 minutes.[10]
-
After cooling, add 1 mL of deionized water and 1 mL of n-hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, containing the pristanic acid methyl ester, into a GC vial for analysis.
Data Presentation: Summary of Protocols
The following tables summarize the quantitative parameters for each stage of the sample preparation.
Table 1: Tissue Homogenization Parameters
| Parameter | Value/Type | Notes |
|---|---|---|
| Tissue Weight | 50 - 70 mg | Wet weight of frozen tissue. |
| Homogenization Method | Bead Beating | Alternatives include mortar/pestle for hard tissues.[8][9] |
| Homogenization Solvent | Chloroform:Methanol (2:1, v/v) | Ensures simultaneous disruption and extraction.[7] |
| Solvent Volume | 1 mL |
| Centrifugation | 3000 x g for 10 min at 4°C | To pellet insoluble debris. |
Table 2: Lipid Extraction & Hydrolysis Reagents
| Step | Reagent | Concentration/Ratio | Volume | Incubation |
|---|---|---|---|---|
| Phase Separation | 0.9% NaCl | 0.9% (w/v) | 0.2 volumes | N/A |
| Hydrolysis | Methanolic KOH | 0.5 M | 1 mL | 80°C for 60 min |
| Neutralization | HCl | 6 M | To pH ~7 | N/A |
| Fatty Acid Extraction | n-Hexane | N/A | 3 x 2 mL | N/A |
Table 3: Derivatization Protocol Parameters
| Parameter | Reagent/Condition | Value |
|---|---|---|
| Derivatizing Agent | Boron Trifluoride-Methanol | 14% solution |
| Reagent Volume | 200 µL | |
| Incubation Temperature | 60°C | |
| Incubation Time | 30 minutes |
| Extraction Solvent | n-Hexane | 1 mL |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the sample preparation stages.
Caption: Experimental workflow for pristanic acid sample preparation.
Caption: Logical goals of each sample preparation stage.
Important Considerations
-
Internal Standards: For accurate quantification, it is essential to add a suitable internal standard (e.g., deuterated pristanic acid) at the very beginning of the homogenization process to account for sample loss during preparation.
-
Avoiding Contamination: Fatty acids are common contaminants. Use high-purity solvents and glass tubes/vials wherever possible to avoid leaching of plasticizers.[11] Commercially available solid-phase extraction (SPE) columns with polypropylene (B1209903) barrels have been reported to be a source of contamination.[11]
-
Alternative Analytical Techniques: While GC-MS is a standard method, LC-MS/MS can also be used for analysis.[12] Derivatization for LC-MS/MS would require different reagents to improve ionization efficiency, such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[12]
-
Safety: Work in a well-ventilated fume hood, especially when handling chloroform, methanol, and BF₃-Methanol. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 5. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mmpc.org [mmpc.org]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. restek.com [restek.com]
- 11. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 12. researchgate.net [researchgate.net]
Protocol for Utilizing Pristanic Acid-d3 in Cell Culture Experiments
Application Notes
Pristanic acid-d3 is the deuterated form of pristanic acid, a branched-chain fatty acid that plays a significant role in cellular metabolism. In humans, pristanic acid is derived from the diet or through the alpha-oxidation of phytanic acid.[1] Its accumulation is associated with several inherited metabolic disorders, such as Zellweger syndrome.[1]
This document provides a detailed protocol for the application of this compound in cell culture experiments. Due to its stable isotope label, this compound is an invaluable tool for researchers studying fatty acid metabolism, particularly in the context of peroxisomal disorders. It allows for the precise tracing and quantification of pristanic acid and its metabolites in various cellular models.
Pristanic acid is a known natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[1] It also activates the G-protein coupled receptor 40 (GPR40), which is involved in intracellular calcium signaling.[2][3] These interactions make this compound a useful probe for investigating these signaling pathways.
Data Presentation
The following tables summarize key quantitative data for the use of pristanic acid in cell culture experiments. Note that specific data for the deuterated form (this compound) is often interchangeable with the non-deuterated form in terms of biological activity at the cellular level.
Table 1: Recommended Concentrations and Incubation Times for Pristanic Acid in Cell Culture
| Cell Type | Concentration Range (µM) | Incubation Time | Application | Reference |
| Human Skin Fibroblasts | 10 - 100 | 24 - 96 hours | Study of peroxisomal β-oxidation | [4] |
| HEK293 Cells (GPR40 expressing) | 1 - 100 | Minutes to hours | GPR40-mediated calcium signaling analysis | [2][3] |
| Rat Hepatoma (MH1C1) Cells | Not specified | Not specified | Acyl-CoA oxidase gene expression analysis | |
| Bovine Hepatic Cells | 158 - 500 | Not specified | PPAR activation studies | [5] |
Table 2: Quantitative Data on Pristanic Acid-Induced Cellular Responses
| Parameter | Cell Type/System | Value | Notes | Reference |
| PPARα Activation | ||||
| EC50 | Not explicitly found for Pristanic Acid | High affinity binding suggested | Phytanic acid, the precursor to pristanic acid, is a bona fide physiological ligand of murine PPARα. | [1] |
| Reporter Gene Activation | CV-1 cells cotransfected with PPARα | Dose-dependent increase | Phytanic acid transactivates PPARα. Pristanic acid is also a ligand. | |
| GPR40 Activation | ||||
| EC50 | HEK293 cells expressing GPR40 | ~1-2 µM (for long-chain fatty acids) | Pristanic acid, a long-chain fatty acid, is expected to have an EC50 in this range for GPR40 activation. | [6] |
| Intracellular Calcium ([Ca2+]i) Increase | HEK293 cells expressing GPR40 | Significant increase upon treatment | The response is similar to that induced by the synthetic GPR40 agonist GW9508. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and BSA Conjugate
This protocol describes the preparation of a stock solution of this compound and its conjugation with bovine serum albumin (BSA) for use in cell culture. Fatty acids have low solubility in aqueous media and require a carrier protein like BSA for efficient delivery to cells.
Materials:
-
This compound
-
Ethanol (B145695) (≥99.5%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or heat block at 37°C
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. This stock can be stored at -20°C.
-
-
Prepare BSA Solution:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium. Ensure the BSA is completely dissolved by gentle agitation or overnight at 4°C. Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Conjugate this compound with BSA:
-
In a sterile tube, warm the required volume of the BSA solution to 37°C.
-
Add the ethanolic stock solution of this compound dropwise to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complete conjugation. The solution should be clear.
-
The final concentration of the this compound-BSA conjugate can be adjusted by diluting it with cell culture medium. The final ethanol concentration in the cell culture should be kept below 0.1% to avoid solvent toxicity.
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the procedure for treating adherent cell cultures with the prepared this compound-BSA conjugate.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound-BSA conjugate (from Protocol 1)
-
Control vehicle (BSA solution with the same concentration of ethanol as the treatment solution)
Procedure:
-
Cell Seeding:
-
Seed the cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Preparation of Treatment Media:
-
Prepare the final concentrations of this compound by diluting the this compound-BSA conjugate stock into the complete cell culture medium.
-
Prepare a vehicle control medium containing the same concentration of BSA and ethanol as the highest concentration of the treatment group.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment and vehicle control media to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 24, 48, or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 3: Analysis of this compound Metabolism by GC-MS
This protocol provides a general workflow for the extraction and analysis of this compound and its metabolites from cultured cells and medium using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Treated cells and culture medium
-
Internal standard (e.g., a different deuterated fatty acid not expected to be present)
-
Organic solvents (e.g., hexane, methanol, chloroform)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Collection:
-
Collect the culture medium.
-
Wash the cells with PBS, then harvest them by scraping or trypsinization.
-
-
Lipid Extraction:
-
Perform a lipid extraction from both the cell pellet and the culture medium using a standard method such as the Folch or Bligh-Dyer method. Add the internal standard at the beginning of the extraction.
-
-
Derivatization:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Derivatize the fatty acids to make them volatile for GC analysis. This is typically done by adding a silylating agent like BSTFA and heating at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate the fatty acid methyl esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound and its metabolites.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound in cell culture.
Caption: Signaling pathways of Pristanic acid.
References
- 1. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pristanic Acid-d3 Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pristanic acid-d3 quantification assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of pristanic acid. It is commonly used as an internal standard in stable isotope dilution assays for the quantification of endogenous pristanic acid. Because it has a nearly identical chemical structure and physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification.
Q2: What are the primary analytical techniques for quantifying pristanic acid?
The two primary analytical techniques for the quantification of pristanic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.
Q3: Is derivatization necessary for pristanic acid analysis?
Yes, derivatization is often a critical step, especially for GC-MS analysis. Pristanic acid is a carboxylic acid, which is polar and can exhibit poor peak shape and thermal instability in the GC inlet. Derivatization to a more volatile and less polar ester, such as a methyl ester (FAME) or pentafluorobenzyl (PFB) ester, improves chromatographic performance and sensitivity. For LC-MS/MS, derivatization can also be used to enhance ionization efficiency and improve sensitivity.[1][2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification assays.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Q: My chromatogram shows significant peak tailing for both pristanic acid and the this compound internal standard. What could be the cause?
A: Peak tailing for acidic compounds like pristanic acid is a common issue in GC-MS analysis and is often caused by interactions with active sites in the analytical flow path.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Active Sites in the GC Inlet | The glass liner in the GC inlet can have exposed silanol (B1196071) groups that interact with the carboxylic acid group of pristanic acid. Replace the liner with a new, deactivated liner. If using glass wool, ensure it is also deactivated.[4] |
| Column Contamination or Degradation | The accumulation of non-volatile residues on the column can create active sites. Condition the column according to the manufacturer's instructions. If tailing persists, you can trim 15-30 cm from the front of the column. In cases of severe contamination or an old column, replacement is the best solution.[4] |
| Incomplete Derivatization | If the derivatization reaction is incomplete, the presence of underivatized pristanic acid will lead to significant peak tailing. Optimize your derivatization protocol by ensuring the correct reagent concentrations, reaction time, and temperature. |
| Low Injector Temperature | An injector temperature that is too low can lead to slow vaporization of the sample, resulting in band broadening and tailing. Ensure the injector temperature is sufficient for rapid volatilization. |
Q: I am observing peak fronting in my LC-MS/MS analysis. What should I investigate?
A: Peak fronting in LC-MS/MS is often a sign of column overload.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Sample Overload | The concentration of your sample or the injection volume may be too high for the analytical column's capacity. Try diluting your sample or reducing the injection volume. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, leading to fronting. Whenever possible, dissolve your sample in the initial mobile phase. |
Issue 2: Low or No Signal for this compound Internal Standard
Q: I am not seeing a peak for my this compound internal standard, or the signal is very weak. What are the possible reasons?
A: A low or absent signal from the internal standard can be due to a variety of factors, from sample preparation to instrument settings.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Spiking of Internal Standard | Verify the concentration of your this compound stock solution and ensure that the correct volume is being added to your samples. Calibrate your pipettes to ensure accurate dispensing. |
| Degradation of Internal Standard | This compound, like other fatty acids, can be susceptible to degradation if not stored properly. Store the stock solution at the recommended temperature, protected from light, and avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | The extraction procedure may not be efficient for recovering pristanic acid from the sample matrix. Re-evaluate your extraction protocol, including the choice of solvent and pH, to ensure optimal recovery. |
| Ion Suppression (LC-MS/MS) | Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[5][6] To diagnose this, perform a post-column infusion experiment. To mitigate this, improve your sample cleanup, adjust the chromatography to separate the analyte from the interfering compounds, or consider using a different ionization source. |
| Mass Spectrometer Settings | Ensure that the mass spectrometer is set to monitor the correct m/z transitions for this compound and that the collision energy and other MS parameters are optimized for this compound. |
Issue 3: Non-Linear Calibration Curve
Q: My calibration curve for pristanic acid is not linear, especially at higher concentrations. What could be causing this?
A: Non-linearity in calibration curves is a common challenge and can arise from several sources.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[7] You can address this by extending the calibration range with more points at the higher end and using a weighted regression model (e.g., 1/x or 1/x²) for curve fitting. Alternatively, you can dilute your more concentrated standards and samples. |
| Matrix Effects | If the matrix affects the ionization of the analyte differently at different concentrations, it can lead to non-linearity. The use of a stable isotope-labeled internal standard like this compound should compensate for this, but significant matrix effects can still be a problem.[5][6][8] |
| Inaccurate Standard Preparation | Errors in the preparation of your calibration standards, especially through serial dilutions, can lead to a non-linear curve. Prepare fresh standards and verify your pipetting and dilution techniques. |
| Analyte Adsorption | At low concentrations, the analyte may adsorb to active sites in the system, leading to a non-linear response at the lower end of the curve. Ensure a well-deactivated system. |
Experimental Protocols
Protocol 1: General Workflow for Pristanic Acid Quantification
This protocol outlines the general steps for quantifying pristanic acid in a biological sample using a this compound internal standard.
-
Sample Preparation:
-
Thaw the biological sample (e.g., plasma, serum, tissue homogenate).
-
Aliquot a precise volume of the sample into a clean tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
-
Extraction:
-
Perform a liquid-liquid extraction to isolate the lipids, including pristanic acid. A common method is the Folch extraction using chloroform (B151607) and methanol.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
Hydrolysis (for total fatty acid analysis):
-
If you are measuring total pristanic acid (both free and esterified), you will need to perform a hydrolysis step (e.g., using methanolic HCl) to release the pristanic acid from lipids.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., BF3-methanol for FAMEs, or PFB-Br for PFB esters).
-
Heat the sample at the recommended temperature and for the specified time to ensure complete derivatization.
-
After the reaction, quench the reaction and extract the derivatized fatty acids into an organic solvent (e.g., hexane).
-
-
Analysis by GC-MS or LC-MS/MS:
-
Inject the derivatized sample into the GC-MS or LC-MS/MS system.
-
Acquire data in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS, monitoring for the specific precursor and product ions of both pristanic acid and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of pristanic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting flow for common assay issues.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Pristanic Acid-d3 Recovery
Welcome to the technical support center for optimizing the recovery of Pristanic acid-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
A1: this compound is a deuterated form of pristanic acid, a branched-chain fatty acid. In analytical chemistry, it serves as an internal standard (IS) for the quantification of endogenous pristanic acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium (B1214612) labeling allows it to be distinguished from the naturally occurring (unlabeled) pristanic acid by the mass spectrometer, while its chemical and physical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.
Q2: What are the main challenges in achieving high recovery of this compound?
A2: The primary challenges in recovering this compound include:
-
Incomplete extraction: Due to its lipophilic nature, inefficient extraction from complex biological matrices like plasma or serum can lead to low recovery.
-
Matrix effects: Co-extracted substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Analyte stability: Degradation of this compound can occur due to improper sample handling, storage conditions, or harsh extraction procedures.
-
Incomplete derivatization: For GC-MS analysis, incomplete conversion of this compound to its volatile derivative can result in poor chromatographic performance and low signal intensity.
Q3: Which extraction method is best for this compound?
A3: Liquid-liquid extraction (LLE) is a commonly employed and effective method for extracting pristanic acid and its deuterated internal standard from biological fluids. The choice of solvent is critical, with mixtures of a nonpolar solvent (like hexane (B92381) or chloroform) and a polar solvent (like methanol (B129727) or isopropanol) being prevalent. Solid-phase extraction (SPE) can also be used and may offer cleaner extracts, reducing matrix effects. The optimal method depends on the sample matrix, the analytical platform (GC-MS or LC-MS), and the specific requirements of the assay.
Q4: How does pH affect the extraction recovery of this compound?
A4: As a carboxylic acid, the extraction efficiency of this compound is highly dependent on the pH of the sample. To ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents, the pH of the aqueous sample should be acidified to at least two pH units below its pKa. The predicted pKa of pristanic acid is around 4.8. Therefore, adjusting the sample pH to approximately 2-3 before extraction is recommended to maximize its partitioning into the organic phase.
Q5: What are the best practices for storing samples containing this compound?
A5: To ensure the stability of this compound in biological samples, proper storage is crucial. For long-term storage, samples should be kept at -80°C. For short-term storage, -20°C is generally acceptable. It is important to minimize freeze-thaw cycles, as this can lead to degradation of fatty acids. Once extracted and reconstituted in a solvent, samples should ideally be stored at low temperatures (e.g., in an autosampler at 4°C) and analyzed promptly.
Troubleshooting Guides
Low Recovery of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no signal for this compound | Inefficient Extraction | 1. Optimize Solvent Polarity: Ensure the extraction solvent is suitable for a branched-chain fatty acid. Consider using a well-established method like the Folch or Bligh & Dyer (chloroform/methanol mixtures).2. Adjust Sample pH: Acidify the sample to a pH of 2-3 before extraction to ensure this compound is in its non-ionized form.3. Increase Extraction Volume/Repetitions: Perform a second or even third extraction of the aqueous phase with fresh organic solvent to improve recovery. |
| Incomplete Phase Separation | 1. Centrifuge Adequately: Ensure complete separation of the organic and aqueous layers by centrifuging at a sufficient speed and for an adequate duration.2. Avoid Aspirating the Aqueous Layer: Carefully collect the organic layer without disturbing the interface. | |
| Analyte Degradation | 1. Maintain Cold Chain: Keep samples on ice during processing to minimize enzymatic degradation.2. Use Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Improper Storage | 1. Review Storage Conditions: Ensure samples were consistently stored at the appropriate temperature (-80°C for long-term).2. Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated freezing and thawing. |
High Variability in this compound Signal
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent this compound peak areas across samples | Matrix Effects | 1. Evaluate Matrix Effects: Prepare a post-extraction spike sample (blank matrix extract spiked with this compound) and compare its response to a neat standard solution. A significant difference indicates matrix effects.2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after initial extraction to remove interfering matrix components.3. Optimize Chromatography: Adjust the LC gradient or GC temperature program to separate this compound from co-eluting matrix components. |
| Inconsistent Derivatization (for GC-MS) | 1. Ensure Anhydrous Conditions: Moisture can interfere with derivatization reagents. Dry the sample extract completely before adding the derivatization agent.2. Optimize Reaction Conditions: Review the derivatization protocol for correct reagent volume, temperature, and reaction time.3. Use a Fresh Reagent: Derivatization reagents can degrade over time. Prepare fresh solutions as needed. | |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes used for sample, internal standard, and solvent dispensing are properly calibrated.2. Use Appropriate Pipette Volumes: Use pipettes within their optimal volume range to ensure accuracy. |
Data on Extraction Recovery
While specific quantitative recovery data for this compound is not extensively published across a wide range of methods in a comparative table, the recovery is expected to be high when using optimized extraction protocols for similar fatty acids. For instance, studies on other fatty acids have shown that a second extraction step can improve average recovery from 84% to 96%.[2] The following table provides a general overview of expected recovery efficiencies for different extraction approaches.
| Extraction Method | Typical Recovery Range for Fatty Acids | Key Considerations |
| Liquid-Liquid Extraction (LLE) - e.g., Folch, Bligh & Dyer | 85-99% | Dependent on solvent choice, pH, and number of extractions. |
| Solid-Phase Extraction (SPE) | 80-95% | Sorbent selection is critical. Can provide cleaner extracts. |
| Protein Precipitation (PPT) | 70-90% | Simple and fast, but may result in dirtier extracts and significant matrix effects. |
Experimental Protocol: Extraction of Pristanic Acid from Plasma for GC-MS Analysis
This protocol describes a general procedure for the extraction and derivatization of pristanic acid from a plasma sample, using this compound as an internal standard, for subsequent analysis by GC-MS.
Materials:
-
Plasma sample
-
This compound internal standard solution (in methanol or ethanol)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Hexane, GC grade
Procedure:
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
In a glass tube, add 100 µL of the plasma sample.
-
Add a known amount of the this compound internal standard solution.
-
-
Protein Precipitation and Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully aspirate the lower organic layer (chloroform layer) containing the lipids and transfer it to a new clean glass tube.
-
To maximize recovery, re-extract the remaining aqueous layer and protein pellet with another 1 mL of chloroform. Vortex, centrifuge, and combine the lower organic layers.
-
-
Drying:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a heated block at a low temperature (e.g., 30-40°C).
-
-
Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
-
Sample Reconstitution and Analysis:
-
After cooling to room temperature, evaporate the excess derivatization reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of hexane.
-
Transfer the sample to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
Visualizations
Caption: Experimental workflow for the extraction and derivatization of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
Pristanic acid-d3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of pristanic acid-d3, along with troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound, like other deuterated lipid standards, should be stored at or below -16°C, with -20°C ± 4°C being a common recommendation for solutions in organic solvents.[1] Some suppliers may ship the neat compound at room temperature, but for long-term storage, colder temperatures are advisable.[2][3]
Q2: How should I store this compound if it is supplied as a powder or neat solid?
Pristanic acid is a saturated fatty acid, which is relatively stable in solid form.[1] It should be stored in a tightly sealed glass container with a Teflon-lined cap at ≤ -16°C. Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation from accumulating on the cold powder, which could lead to degradation.
Q3: What is the appropriate container for storing solutions of this compound?
Solutions of this compound in organic solvents should always be stored in glass vials with Teflon-lined caps. Storing organic solutions in plastic containers is not recommended as plasticizers and other impurities can leach into the solvent, leading to contamination of your standard.
Q4: What is the expected shelf life of this compound?
While specific long-term stability data for this compound is not extensively published, a similar deuterated branched-chain fatty acid, phytanic acid-d3, is reported to have a stability of at least 2 years when stored at -20°C.[1] For non-deuterated pristanic acid, a shelf life of at least one year is suggested.[4] The stability of your this compound solution will also depend on the solvent and storage conditions.
Q5: Can I store solutions of this compound below -30°C?
Storing solutions of deuterated lipids in organic solvents at temperatures below -30°C is generally not recommended unless they are in a sealed glass ampoule. This is to prevent potential issues with solvent freezing and solute precipitation.
Data on Stability and Storage
While specific quantitative stability data for this compound is limited in publicly available literature, general principles for fatty acid stability suggest that as a saturated fatty acid, it is relatively stable against oxidation. Long-term storage of various fatty acids in serum at -80°C for up to 10 years has shown no significant degradation.[5]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container Type | Important Considerations |
| Solid (Neat) | ≤ -16°C | Glass vial with Teflon-lined cap | Allow to warm to room temperature before opening to prevent condensation. |
| In Organic Solvent | -20°C ± 4°C | Glass vial with Teflon-lined cap | Avoid plastic containers. Do not store below -30°C unless in a sealed ampoule. |
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results in LC-MS Analysis
Question: My quantitative results are inconsistent when using this compound as an internal standard. What are the potential causes?
Answer: Several factors can lead to inaccurate or inconsistent results. The most common issues include a lack of co-elution with the analyte, differential matrix effects, isotopic exchange, or impurities in the standard.
Troubleshooting Steps:
-
Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential ion suppression or enhancement.
-
Solution: Overlay the chromatograms of pristanic acid and this compound to confirm they co-elute. If they do not, consider adjusting your chromatographic method (e.g., gradient, mobile phase composition) to achieve co-elution.
-
-
Assess Matrix Effects: Even with co-elution, the analyte and internal standard can be affected differently by components in the sample matrix.
-
Solution: Perform a post-extraction addition experiment to evaluate the extent of the matrix effect on both the analyte and the internal standard.
-
-
Check for Isotopic Exchange: Although the deuterium (B1214612) atoms in this compound are on a methyl group and generally stable, extreme pH or temperature conditions during sample preparation could potentially lead to back-exchange with hydrogen atoms from the solvent or matrix.
-
Solution: Evaluate the stability of the deuterated label under your specific sample preparation conditions. Avoid harsh acidic or basic conditions where possible.
-
-
Confirm Purity of the Standard: The presence of unlabeled pristanic acid as an impurity in the deuterated standard can lead to an overestimation of the analyte.
-
Solution: Prepare a blank sample spiked only with the internal standard and analyze it. The signal for the unlabeled analyte should be negligible.
-
Diagram 1: Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Poor Peak Shape in Chromatography
Question: I am observing peak tailing or splitting for this compound. What could be the cause?
Answer: Poor peak shape can result from several factors related to the sample, mobile phase, or the column itself.
Troubleshooting Steps:
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: If possible, dissolve your standard in the initial mobile phase.
-
-
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting or tailing.
-
Solution: Dilute your standard and re-inject.
-
-
Secondary Interactions: Pristanic acid has a carboxylic acid group which can interact with active sites on the column, leading to peak tailing.
-
Solution: Adding a small amount of a weak acid, like formic acid (0.1%), to the mobile phase can help to suppress the ionization of the carboxylic acid and improve peak shape.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
Protocol: Stability Testing of this compound Solution
This protocol outlines a general procedure for evaluating the stability of a this compound stock solution.
Objective: To determine the stability of a this compound solution under specified storage conditions over a defined period.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., ethanol (B145695) or acetonitrile)
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
-
Appropriate storage containers (amber glass vials with Teflon-lined caps)
-
Controlled temperature storage units (e.g., refrigerator at 4°C, freezer at -20°C)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration.
-
Prepare several aliquots of this stock solution in individual vials to avoid repeated freeze-thaw cycles of a single vial.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze three aliquots of the stock solution using a validated analytical method (e.g., GC-MS or LC-MS) to determine the initial concentration. This will serve as the baseline (100% stability).
-
-
Storage:
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, and room temperature). Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve three aliquots from each storage condition.
-
Allow the aliquots to reach room temperature before analysis.
-
Analyze the samples using the same analytical method as for the initial analysis.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point.
-
Express the stability as a percentage of the initial concentration.
-
The solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., 90-110% of the initial concentration).
-
Diagram 2: Experimental Workflow for Stability Testing
Caption: A workflow for conducting a stability study of this compound.
References
Preventing degradation of Pristanic acid-d3 in solution
This technical support center provides guidance on preventing the degradation of Pristanic acid-d3 in solution, a critical aspect for ensuring accurate and reproducible results in research, drug development, and diagnostics. The following information is based on best practices for handling saturated fatty acids and their deuterated analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of pristanic acid, commonly used as an internal standard for its quantification by mass spectrometry (GC-MS or LC-MS). Its stability is crucial because any degradation will lead to a decrease in its concentration, compromising the accuracy of the quantitative analysis for which it is used.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The primary factors that can lead to the degradation of fatty acid solutions, including this compound, are:
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidation: Reaction with oxygen, which can be catalyzed by trace metals, can lead to the breakdown of the fatty acid chain.
-
pH: Extreme pH values may affect the stability of the carboxylic acid group.
Q3: How should I store my this compound solution?
For long-term storage, it is recommended to store this compound solutions at -20°C or lower, protected from light. Many suppliers recommend storage at -20°C and indicate a shelf life of at least 18 months to two years under these conditions. For frequent use, a stock solution can be stored at -20°C, and smaller aliquots for daily or weekly use can be prepared to minimize freeze-thaw cycles.
Q4: What solvent should I use to prepare my this compound solution?
This compound is often supplied in ethanol. If you need to prepare solutions in other solvents, high-purity, peroxide-free solvents are recommended. Common choices for fatty acids include ethanol, methanol, chloroform, and hexane. The choice of solvent may depend on the subsequent analytical method.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter, providing potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results over time. | Degradation of the this compound internal standard. | 1. Verify Storage Conditions: Ensure the solution is stored at ≤ -20°C and protected from light. 2. Aliquot the Standard: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the stock solution. 3. Check Solvent Quality: Use high-purity, peroxide-free solvents for all dilutions. 4. Perform a Stability Check: Analyze a freshly prepared standard against an older one to quantify any degradation. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | 1. Minimize Oxygen Exposure: Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. 2. Use Amber Vials: Store solutions in amber glass vials to protect from light. 3. Consider Antioxidants: For long-term storage, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be considered, but check for interference with your analysis. |
| Precipitation of the analyte upon thawing. | Low solubility at lower temperatures or solvent evaporation. | 1. Ensure Complete Dissolution: Gently warm the vial to room temperature and vortex thoroughly to ensure the analyte is fully dissolved before use. 2. Check for Solvent Evaporation: Ensure vials are tightly sealed to prevent solvent loss, which would increase the analyte concentration and potentially lead to precipitation. 3. Consider a Different Solvent: If precipitation is a recurring issue, a solvent in which this compound has higher solubility at low temperatures might be necessary. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound Solutions
-
Upon Receipt: Verify that the product was shipped on dry or wet ice. Immediately transfer the vial to a -20°C or -80°C freezer for long-term storage.
-
Solution Preparation:
-
If working with a solid, use a high-purity, peroxide-free solvent (e.g., ethanol) to prepare a stock solution.
-
Work in a clean environment to minimize contamination.
-
-
Aliquoting:
-
Thaw the stock solution at room temperature.
-
Vortex gently to ensure homogeneity.
-
Dispense into smaller, single-use aliquots in amber glass vials.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
-
Storage:
-
Store all aliquots at -20°C or below.
-
For daily use, retrieve one aliquot and allow it to come to room temperature before opening to prevent condensation from entering the vial.
-
Protocol 2: Illustrative Stability Study of a Fatty Acid Standard
This is a general protocol that can be adapted to assess the stability of this compound under specific laboratory conditions.
-
Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Aliquoting and Storage Conditions:
-
Divide the stock solution into several aliquots in amber vials.
-
Store aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, etc.).
-
Analysis: At each time point, analyze the aliquots from each storage condition using a validated analytical method (e.g., GC-MS or LC-MS).
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration at Day 0. Calculate the percentage of degradation.
Data Presentation
The following tables present illustrative data from a hypothetical stability study on a saturated fatty acid standard.
Table 1: Effect of Temperature on Stability (Stored in the dark)
| Storage Temperature | % Recovery after 1 Month | % Recovery after 3 Months | % Recovery after 6 Months |
| -80°C | 99.8% | 99.5% | 99.2% |
| -20°C | 99.5% | 98.9% | 98.1% |
| 4°C | 97.2% | 94.5% | 90.3% |
| Room Temperature (25°C) | 91.0% | 82.3% | 70.5% |
Table 2: Effect of Light on Stability (Stored at Room Temperature)
| Light Condition | % Recovery after 1 Week | % Recovery after 2 Weeks | % Recovery after 4 Weeks |
| Dark | 98.5% | 97.1% | 94.8% |
| Ambient Light | 95.3% | 90.8% | 82.1% |
| Direct UV Light | 75.2% | 55.9% | 30.7% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound solutions.
Technical Support Center: Pristanic Acid-d3 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pristanic acid-d3 analysis. The information is designed to help identify and resolve common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
This compound is a deuterated form of pristanic acid, a branched-chain fatty acid. In analytical chemistry and metabolomics, it is most commonly used as a stable isotope-labeled (SIL) internal standard for the quantification of endogenous pristanic acid in biological samples.[1] Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[2]
Q2: Why is the analysis of pristanic acid important?
The quantification of pristanic acid in plasma is a key biochemical marker for the diagnosis of several peroxisomal disorders, including Zellweger spectrum disorders and Refsum disease.[3][4][5] Peroxisomes are responsible for the α-oxidation of phytanic acid to pristanic acid and the subsequent β-oxidation of pristanic acid.[6] Dysfunctional peroxisomes lead to the accumulation of these fatty acids, which can be detected and quantified to aid in diagnosis.[4][5]
Q3: Should I use GC-MS or LC-MS/MS for this compound analysis?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of pristanic acid. The choice often depends on available instrumentation, sample throughput requirements, and the need for derivatization.
-
GC-MS: This is a well-established and robust method.[3] It typically requires a derivatization step to make the fatty acids volatile enough for gas chromatography.[7][8] GC-MS can offer excellent chromatographic resolution.
-
LC-MS/MS: This method often provides shorter analysis times and can sometimes be performed without derivatization, although derivatization can improve sensitivity.[9][10] LC-MS/MS is generally considered highly sensitive and specific, especially when using Multiple Reaction Monitoring (MRM).[11]
Troubleshooting Guide
This guide is divided into the main stages of analysis to help you pinpoint and resolve specific issues.
Section 1: Internal Standard (this compound) Issues
Q: My quantitative results are inconsistent, and I suspect a problem with my this compound internal standard. What should I check?
A: Inconsistent results when using a deuterated internal standard can often be traced to three main issues: isotopic exchange (back-exchange), isotopic impurities in the standard, or chromatographic separation of the analyte and the standard.
1. Isotopic Exchange (H/D Exchange): This occurs when deuterium (B1214612) atoms on your internal standard are replaced by hydrogen atoms from the sample matrix or solvents.[12] This is a major concern as it alters the mass of the standard, leading to inaccurate quantification.[1][13]
-
Troubleshooting Steps:
-
Check Label Position: Ensure the deuterium labels on your this compound are on stable, non-exchangeable positions. Labels on or alpha to a carbonyl group can be susceptible to exchange under acidic or basic conditions.[1][12]
-
Conduct a Stability Study: Incubate the this compound in a blank matrix for the full duration of your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal for unlabeled pristanic acid, which would indicate back-exchange.[12]
-
Control pH: Avoid extreme pH conditions during sample preparation and in your chromatographic mobile phase, as this can catalyze the exchange.[12]
-
2. Isotopic Impurities: The deuterated standard may contain a small amount of the unlabeled analyte. This can cause a positive bias in your results, especially at low concentrations.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Check the isotopic purity specified by the supplier. Isotopic enrichment should ideally be ≥98%.[2]
-
Analyze the Standard Alone: Inject a high concentration of the this compound standard and check for any signal at the mass transition of the unlabeled pristanic acid.[2]
-
3. Chromatographic Separation of Analyte and Standard: Although chemically similar, deuterated standards can sometimes elute slightly earlier or later than the unlabeled analyte due to the "deuterium isotope effect."[14] If they do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the internal standard to ensure they are co-eluting.
-
Optimize Chromatography: Adjust the mobile phase composition or temperature to achieve better co-elution.[2]
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[14]
-
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Section 2: Sample Preparation Pitfalls
Q: I'm seeing low recovery of this compound after sample preparation. What are the likely causes?
A: Low recovery is often due to inefficient extraction or incomplete derivatization (for GC-MS methods). Pristanic acid is typically analyzed from plasma samples.[3][15]
-
Troubleshooting Steps for Extraction:
-
Ensure Complete Hydrolysis: If analyzing total fatty acids, ensure the initial hydrolysis step (e.g., with sodium methoxide (B1231860) or acetyl chloride) is complete to release pristanic acid from lipids.[15][16]
-
Optimize Extraction Solvents: Common extraction methods involve liquid-liquid extraction with solvents like chloroform/methanol or hexane (B92381).[15][16] Ensure proper solvent ratios and vortexing to maximize extraction efficiency.
-
Prevent Oxidation: For polyunsaturated fatty acids, antioxidants like BHT can be added to solvents to prevent degradation, which is good practice for all fatty acid analyses.[16]
-
-
Troubleshooting Steps for Derivatization (GC-MS):
-
Ensure Anhydrous Conditions: Water can interfere with derivatization reagents. Ensure samples are dried thoroughly before adding reagents like BF₃-Methanol or BSTFA.[8]
-
Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents for best results.
-
Optimize Reaction Conditions: Ensure the correct temperature and incubation time are used for the derivatization reaction as specified in the protocol. For example, acid-catalyzed methylation with acetyl chloride may require heating at 75°C for 1 hour.[15]
-
Section 3: Chromatographic Issues
Q: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and lead to inaccurate integration. The ideal peak should be symmetrical.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between pristanic acid's carboxyl group and active sites (e.g., free silanols) on the column. - Column overload. - Column contamination or degradation. | - For LC-MS: Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. - For GC-MS: Ensure complete derivatization to cap the polar carboxyl group.[8] - Reduce the amount of sample injected. - Use a guard column and ensure proper sample cleanup. Backflush or replace the analytical column if it's degraded. |
| Peak Fronting | - Sample solvent is too strong compared to the mobile phase (LC). - Column overload. | - Dissolve the sample in the initial mobile phase whenever possible. - Reduce the amount of sample injected. |
| Broad Peaks | - Large dead volume in the system. - Column inefficiency (degradation). | - Check and minimize the length and diameter of all tubing. Ensure all fittings are correct. - Replace the column. |
Section 4: Mass Spectrometry and Detection
Q: I'm observing a weak signal or high variability in my MS detector. What could be the issue?
A: This is often caused by ion suppression or enhancement, collectively known as matrix effects.[17][18] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[19]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix. A significant difference indicates matrix effects.[18]
-
Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of simple protein precipitation) to remove interfering matrix components like phospholipids.
-
Optimize Chromatography: Modify the chromatographic gradient to separate pristanic acid from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[2]
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components enough to mitigate matrix effects.
-
Q: What are the expected mass transitions for this compound?
A: The exact mass-to-charge ratio (m/z) will depend on the derivatization method (if any) and the ionization mode. For LC-MS/MS, you will monitor the transition from a precursor ion to a product ion.
| Analysis Method | Precursor Ion [M-H]⁻ (Pristanic Acid) | Precursor Ion [M-H]⁻ (this compound) | Common Product Ions | Notes |
| LC-MS/MS (Negative Ion) | m/z 313.3 | m/z 316.3 | Dependent on collision energy; requires optimization. | Pristanic acid readily forms a deprotonated molecule in negative ESI. Adducts like [M+Cl]⁻ may also be observed.[20][21] |
| GC-MS (after PFB-ester derivatization) | m/z 313 (carboxylate anion) | m/z 316 (carboxylate anion) | Not applicable (SIM mode) | Analysis of pentafluorobenzyl (PFB) derivatives in negative ion mode is highly sensitive.[4] |
| LC-MS/MS (after derivatization) | Dependent on derivatizing agent. | Dependent on derivatizing agent. | Dependent on derivatizing agent. | Derivatization can be used to improve ionization efficiency in positive mode. For example, derivatization with trimethylaminoethyl creates a quaternary ammonium (B1175870) derivative.[22] |
Note: The table provides example values. Specific m/z values and transitions must be optimized for your instrument and method.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for GC-MS Analysis
This protocol is based on methods for the analysis of fatty acids from plasma, involving hydrolysis, extraction, and derivatization.[15][23]
-
Sample Collection: Collect blood in EDTA tubes. Centrifuge at 3000 rpm for 10 minutes to separate plasma.
-
Internal Standard Spiking: To 200 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Hydrolysis and Methylation:
-
Add 1 mL of methanol/methylene chloride (3:1, v/v).
-
Add 200 µL of acetyl chloride.
-
Cap the tube tightly and heat in a water bath at 75°C for 1 hour.
-
-
Neutralization and Extraction:
-
Cool the samples.
-
Add 4 mL of 7% potassium carbonate solution to neutralize.
-
Add 2 mL of hexane, vortex thoroughly, and centrifuge for 10 minutes at 3000 rpm.
-
-
Final Preparation:
-
Transfer the upper hexane layer to a new vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried fatty acid methyl esters in a suitable volume of hexane for GC-MS injection.
-
Caption: General workflow for plasma sample preparation for GC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol describes a post-extraction spiking method to evaluate ion suppression or enhancement.[18][24]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your established protocol. After extraction and just before the final evaporation/reconstitution step, spike the extract with the same amount of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank plasma sample with this compound before starting the extraction protocol. This set is used to determine overall recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
This structured approach allows you to differentiate between analyte loss during sample preparation (recovery) and signal suppression/enhancement during ionization (matrix effect).
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 4. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasem.com.tr [jasem.com.tr]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. forensicrti.org [forensicrti.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Plasma fatty acids analysis [protocols.io]
- 16. 4.2. Sample Preparation for Fatty Acid Analysis—Blood Plasma [bio-protocol.org]
- 17. longdom.org [longdom.org]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals (2002) | Kevin A. Schug | 82 Citations [scispace.com]
- 21. learning.sepscience.com [learning.sepscience.com]
- 22. researchgate.net [researchgate.net]
- 23. schebb-web.de [schebb-web.de]
- 24. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity for low-level Pristanic acid-d3 detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-level Pristanic acid-d3 detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated form of pristanic acid, a 19-carbon branched-chain fatty acid. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous pristanic acid.[1] The deuterium (B1214612) labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while sharing nearly identical chemical and physical properties. This helps to correct for variations during sample preparation and analysis, such as extraction losses and matrix effects.
Q2: What is the biological origin of pristanic acid?
Pristanic acid is an endogenous metabolite found in human plasma. It is primarily formed in cellular organelles called peroxisomes through the alpha-oxidation of phytanic acid, which is obtained from dietary sources like dairy products and meat.[2][3] Elevated levels of pristanic and phytanic acid can indicate certain peroxisomal disorders.[4][5]
Q3: Which analytical techniques are most common for this compound detection?
The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
-
GC-MS often requires a derivatization step (e.g., silylation) to make the fatty acid volatile.[2][6]
-
LC-MS/MS is highly sensitive and specific, and while it can be performed on the native acid, derivatization is often used to improve ionization efficiency and chromatographic retention.[7][8][9]
Troubleshooting Guide: Low or Inconsistent Signal Intensity
This guide provides a systematic approach to resolving issues of low signal intensity for this compound.
Step 1: Issues with Sample Preparation and Handling
Low signal can often be traced back to the earliest steps of the workflow.
Q: My this compound signal is absent or extremely low in some samples but not others. What should I check first?
A: This suggests a sporadic error. Perform these initial checks:
-
Verify Internal Standard (IS) Addition: Manually confirm that the this compound internal standard was added to every sample, calibrator, and QC. Pipetting errors are a common source of inconsistent IS signal.
-
Check Solution Integrity: Ensure the correct IS working solution was used and that it has not expired, degraded, or been contaminated. Prepare a fresh dilution and re-inject a QC sample.
-
Evaluate Sample Extraction Efficiency: Inefficient sample preparation can lead to the loss of your analyte and internal standard. If using protein precipitation or liquid-liquid extraction, ensure proper phase separation and avoid aspirating the wrong layer. For more robust cleanup, consider Solid-Phase Extraction (SPE).
Experimental Protocol: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup
This protocol offers a more thorough cleanup than simple precipitation, reducing matrix effects.[10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of water or a buffer matching the sample's pH.
-
Sample Loading: Load the pre-treated sample (e.g., hydrolyzed plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other fatty acids with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Step 2: Liquid Chromatography (LC) Optimization
Poor chromatography can directly impact the signal intensity and reproducibility at the detector.
Q: My this compound peak has poor shape (e.g., broad, tailing) or is not appearing at the expected retention time. How can this be fixed?
A: Poor peak shape reduces the signal-to-noise ratio and can indicate several issues:
-
Column Overload: If the sample is too concentrated, it can lead to broad peaks.[11] Dilute the sample and re-inject.
-
Mobile Phase Mismatch: Ensure the reconstitution solvent is weaker than or matched to the initial mobile phase to prevent peak distortion.
-
Column Degradation: If the peak shape has worsened over time, the column may be contaminated or degraded. Try flushing the column or replacing it.
-
Suboptimal Gradient: Adjust the mobile phase gradient to ensure this compound elutes as a sharp, symmetrical peak.
| Parameter | Typical Starting Condition | Troubleshooting Tip |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Use a column with good hydrophobic retention for fatty acids. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Acetate | Buffers can improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid | Isopropanol helps elute highly nonpolar compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and desired run time. |
| Column Temp | 40 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity. |
Step 3: Mass Spectrometry (MS) Optimization
The MS settings are critical for achieving maximum sensitivity.
Q: My overall system sensitivity seems low, affecting both my analyte and this compound. What MS parameters should I optimize?
A: A general drop in sensitivity points to the instrument itself.
-
Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[11] This is essential for optimal performance.
-
Clean the Ion Source: Contaminants from the sample matrix can build up on the ion source (e.g., capillary, spray shield), leading to reduced ionization efficiency and sensitivity.[10] Follow the manufacturer's protocol for cleaning.
-
Optimize Ionization Parameters: Infuse a standard solution of this compound directly into the source and systematically adjust key parameters to maximize the signal.
| Parameter | Function | Optimization Goal |
| Ionization Mode | ESI Negative or Positive | Negative mode is often preferred for acids, but derivatization can make positive mode more sensitive.[7][8] |
| Capillary Voltage | Affects droplet charging efficiency | Maximize signal without causing spray instability. |
| Nebulizer Gas | Aids in droplet formation | Adjust to achieve a stable, fine spray. |
| Drying Gas | Facilitates solvent evaporation | Optimize temperature and flow to enhance desolvation without degrading the analyte. |
| Collision Energy | Controls fragmentation of the precursor ion | Optimize for the most intense and stable product ion for your MRM transition. |
Q: My signal is present but lower than expected. Could it be an issue with the specific mass I'm monitoring?
A: Yes. Verify the following:
-
Correct MRM Transitions: Double-check that the precursor and product ion masses for this compound are correctly entered in your acquisition method.
-
Adduct Formation: this compound may form adducts with salts or solvents (e.g., [M+Na]+, [M+K]+), distributing the signal across different m/z values.[10] Scan a wider mass range to check for common adducts and consider changing mobile phase modifiers (e.g., from sodium-based buffers to ammonium acetate) to minimize their formation.
Step 4: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of signal suppression and a major challenge in bioanalysis.
Q: My this compound signal is strong in clean solvent but suppressed when spiked into my sample matrix (e.g., plasma). How can I confirm and address this?
A: This is a classic sign of matrix effects, where co-eluting compounds from the sample interfere with the ionization of your target analyte.[10]
Experimental Protocol: Post-Column Infusion Test to Diagnose Matrix Effects
-
Setup: Prepare a solution of this compound at a concentration that provides a stable signal (e.g., 50 ng/mL). Infuse this solution post-column into the mass spectrometer using a syringe pump and a T-junction.
-
Analysis: While the standard is infusing, inject a blank, extracted sample matrix (a sample with no analyte or IS).
-
Interpretation: Monitor the signal of this compound. A stable baseline will be observed. If the signal drops at certain points during the chromatographic run, it indicates that compounds are eluting from the column at those times and suppressing the ionization.
-
Solution: If significant suppression is observed at the retention time of this compound, you must adjust your method. Options include:
-
Improve Chromatographic Separation: Modify the LC gradient to separate the interfering peaks from your analyte.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method, like the SPE protocol described in Step 1, to remove the interfering compounds.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also lower your analyte signal below the detection limit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
Technical Support Center: Ion Suppression Effects on Pristanic Acid-d3 Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the LC-MS/MS measurement of Pristanic acid-d3.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues encountered during the analysis of this compound.
Issue 1: Poor Sensitivity and Low Signal-to-Noise for this compound
Possible Cause: Significant ion suppression from the sample matrix is reducing the ionization efficiency of this compound.[1][2]
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Assess Matrix Effect | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A detailed protocol is available in the Experimental Protocols section.[2][3] | Identification of retention time windows with significant signal suppression. |
| 2. Enhance Sample Cleanup | Implement or optimize a sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components like phospholipids.[4][5][6] | Reduced background noise and increased signal intensity for this compound. |
| 3. Modify Chromatographic Conditions | Adjust the LC gradient to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[4][5] | Elution of this compound in a region with minimal ion suppression, leading to a stronger signal. |
| 4. Dilute the Sample | Diluting the sample can lower the concentration of matrix components causing suppression. This is a viable option if the this compound concentration is high enough for detection after dilution.[5][7] | Improved signal-to-noise ratio, although overall signal intensity will be lower. |
Issue 2: Inaccurate Quantification and Poor Precision
Possible Cause: Differential ion suppression affecting Pristanic acid and its deuterated internal standard (this compound) to different extents.[3][8]
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Verify Co-elution | Inject a mixed standard solution of Pristanic acid and this compound. Overlay the chromatograms for both analytes to confirm identical retention times.[2][3] | Perfect co-elution of the analyte and its deuterated internal standard. |
| 2. Evaluate Isotopic Purity | Analyze a high-concentration solution of the this compound internal standard to check for the presence of any unlabeled Pristanic acid impurity. | Confirmation that the internal standard is not contributing to the analyte signal. |
| 3. Matrix-Matched Calibration | Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.[9] | More accurate quantification by compensating for consistent ion suppression. |
| 4. Investigate Differential Suppression | If co-elution is confirmed but inaccuracy persists, it may indicate that even with co-elution, the analyte and internal standard are experiencing different degrees of ion suppression. This is a complex issue that may require more advanced sample cleanup or chromatographic optimization.[3] | Improved accuracy and precision of the measurement. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound measurement?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[2][7][8] This can lead to a decreased signal intensity, which in turn can cause underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of the analytical method.[2][5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[2] However, deuteration can sometimes cause a slight shift in retention time. If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[2][3]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples like plasma or urine.[4][5][10]
-
Exogenous substances: Contaminants from plasticware, mobile phase additives (e.g., trifluoroacetic acid), and detergents.[2][5][11]
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ionization process.[2]
Q4: How can I qualitatively assess ion suppression in my chromatographic run?
A4: A post-column infusion experiment is a widely used technique to identify regions of ion suppression. This involves infusing a constant flow of a this compound solution into the LC flow stream after the analytical column and before the mass spectrometer. A stable signal is established, and then a blank matrix extract is injected. Any dips in the constant signal indicate retention times where ion suppression is occurring.[2][3]
Quantitative Data Summary
The following table provides illustrative data on the effect of different sample preparation techniques on the signal intensity of this compound, demonstrating the impact of ion suppression.
| Sample Preparation Method | Matrix | This compound Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Neat Solution (in Methanol) | None | 1,500,000 | 0% |
| Protein Precipitation | Plasma | 450,000 | 70% |
| Liquid-Liquid Extraction (LLE) | Plasma | 975,000 | 35% |
| Solid-Phase Extraction (SPE) | Plasma | 1,200,000 | 20% |
Note: The data presented in this table are for illustrative purposes only and may not be representative of all experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.[2]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one port of a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
Begin the LC run with the mobile phase and start the syringe pump to infuse the this compound solution at a constant flow rate.
-
Once a stable baseline signal for this compound is observed, inject a blank matrix extract onto the LC column.
-
Monitor the signal of this compound throughout the chromatographic run. Significant drops in the signal indicate regions of ion suppression.[2]
Protocol 2: Verification of Analyte and Internal Standard Co-elution
Objective: To confirm that Pristanic acid and its deuterated internal standard (this compound) have identical retention times.[2]
Materials:
-
LC-MS/MS system
-
Pristanic acid standard solution
-
This compound internal standard solution
-
Mobile phase
Methodology:
-
Prepare separate solutions of Pristanic acid and this compound.
-
Prepare a mixed solution containing both Pristanic acid and this compound.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of Pristanic acid and this compound from the mixed solution injection to visually inspect for any separation.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. ovid.com [ovid.com]
Technical Support Center: Pristanic Acid-d3 Analysis
Welcome to the technical support center for Pristanic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the use of this compound as an internal standard in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in quantitative mass spectrometry?
A1: A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] In mass spectrometry, an ideal IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] By adding a known amount of this compound to all samples, calibrators, and quality controls, it allows for the correction of variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of endogenous pristanic acid.
Q2: My calibration curve for pristanic acid using this compound is non-linear. What are the common causes?
A2: Non-linearity in calibration curves with deuterated internal standards can stem from several factors. Common causes include:
-
Isotopic Contribution (Crosstalk): Natural isotopes of the non-labeled pristanic acid can contribute to the signal of this compound, especially at high analyte concentrations.[3]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[3]
-
Presence of Impurities: The this compound standard may contain a small amount of the unlabeled pristanic acid, which can affect the accuracy of the standards at the lower end of the curve.[4]
Q3: I'm observing poor reproducibility and high variability in my measurements. What should I investigate?
A3: High variability is often linked to issues in the sample preparation workflow or to matrix effects.[3] Inconsistent pipetting of the internal standard, variations in extraction efficiency, or incomplete derivatization can introduce significant errors.[5] Matrix effects, where other components in the sample affect the ionization of the analyte and internal standard, can also be a major source of imprecision.[2]
Q4: The retention time of this compound is slightly different from native pristanic acid in my LC-MS analysis. Is this a problem?
A4: Yes, this can be a significant issue known as the "deuterium isotope effect."[2][6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] If this retention time shift causes the analyte and the internal standard to elute in regions with different matrix effects, the internal standard will not accurately compensate for variations in the analyte signal, leading to inaccurate quantification.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues with this compound calibration curves.
Issue 1: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume. 3. Optimize the ionization source parameters to reduce signal intensity. |
| Isotopic Contribution | 1. Check the isotopic purity of the this compound standard. 2. If significant unlabeled analyte is present in the standard, this will bias the low-end of the curve. Consider sourcing a higher purity standard. |
| Inappropriate Curve Fit | 1. Evaluate the linearity of the curve by plotting the response factor (analyte area / IS area) against concentration. 2. If non-linear, consider using a weighted linear regression or a quadratic curve fit. |
Issue 2: Poor Reproducibility and Inaccurate Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting of the internal standard into all samples. 2. Optimize and validate the extraction procedure to ensure high and consistent recovery for both pristanic acid and this compound. 3. If derivatization is used, ensure the reaction goes to completion for all samples. |
| Differential Matrix Effects | 1. Perform a post-extraction addition experiment to evaluate matrix effects (see Experimental Protocols). 2. Improve sample clean-up to remove interfering matrix components. 3. Optimize chromatographic conditions to separate pristanic acid from matrix interferences. |
| Deuterium Isotope Effect | 1. Overlay the chromatograms of pristanic acid and this compound to check for co-elution. 2. If a significant shift is observed, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution.[2] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards for the quantification of pristanic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of pristanic acid in a suitable organic solvent (e.g., ethanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Working Solutions:
-
Create a series of working standard solutions of pristanic acid by serial dilution of the stock solution. The concentration range should cover the expected physiological or pathological levels.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
-
-
Prepare Calibration Standards:
-
To a set of blank matrix aliquots, add a fixed volume of the this compound working solution to each.
-
Spike each aliquot (except for the blank) with an increasing volume of the pristanic acid working standard solutions to create a calibration curve with at least 5-7 concentration levels.
-
Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).
-
-
Sample Processing:
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
If required, perform derivatization (e.g., to form pentafluorobenzyl esters for GC-MS analysis).[7]
-
Reconstitute the final extract in a suitable solvent for injection into the LC-MS or GC-MS system.
-
Protocol 2: Evaluation of Matrix Effects
This experiment helps to determine if components in the sample matrix are suppressing or enhancing the ionization of pristanic acid and/or this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of pristanic acid and this compound at low, medium, and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples as per the established protocol. Spike the final, dried extracts with pristanic acid and this compound at the same low, medium, and high concentrations as Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with pristanic acid and this compound at the same low, medium, and high concentrations before performing the extraction procedure.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by LC-MS/MS or GC-MS/MS.
-
Calculate the matrix effect (%) using the following formula for each concentration level: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
By comparing the matrix effect for pristanic acid and this compound, you can identify if differential matrix effects are occurring.
-
Visualizations
Pristanic Acid Metabolic Pathway
Pristanic acid is primarily derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources.[8][9] It is then further metabolized through peroxisomal beta-oxidation.[10]
Caption: Metabolic pathway of pristanic acid formation and degradation.
Troubleshooting Workflow for Calibration Curve Issues
This workflow provides a logical sequence of steps to diagnose and resolve common problems with this compound calibration curves.
Caption: Troubleshooting workflow for this compound calibration curve issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pristanic Acid-d3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments utilizing Pristanic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in experiments?
This compound is a deuterated form of pristanic acid, a branched-chain fatty acid. Its most common application is as an internal standard for the quantification of endogenous pristanic acid in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled analyte, while its chemical and physical properties remain nearly identical, making it an ideal tool for correcting variations during sample preparation and analysis.
Q2: What are the expected stability and optimal storage conditions for this compound?
While specific stability studies for this compound are not extensively published, general principles for fatty acid and deuterated standard stability apply. This compound should be stored at low temperatures, typically -20°C, under an inert gas like argon to prevent oxidation.[3] It is also advisable to protect it from light.[4][5][6] The stability of fatty acids can be affected by factors such as pH, temperature, and the presence of oxygen and metal ions.[4][5][6][7] Repeated freeze-thaw cycles of solutions should be avoided to maintain integrity.
Q3: Why is derivatization often necessary for the analysis of Pristanic acid?
Derivatization is a common step in the analysis of fatty acids like pristanic acid for several reasons:
-
Improved Volatility for GC-MS: Pristanic acid in its free form is not sufficiently volatile for gas chromatography. Derivatization to a more volatile form, such as a pentafluorobenzyl (PFB) ester, is necessary for the compound to be effectively analyzed by GC-MS.[3][8]
-
Enhanced Ionization for LC-MS/MS: Fatty acids can have poor ionization efficiency in mass spectrometry. Derivatization can introduce a chemical moiety that improves ionization, leading to better sensitivity and more robust detection.[9][10][11] For example, derivatization with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to improve the mass spectrometric properties of fatty acids.[9][11]
Troubleshooting Guide
Issue 1: Signal Integrity and Quantification Problems
My calibration curve is non-linear at higher concentrations. What are the potential causes and solutions?
-
Potential Cause: Ion source saturation or "cross-talk" (isotopic interference) between the analyte and the internal standard. At high concentrations, naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially with a low degree of deuteration (e.g., d3).[12][13]
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: A general guideline is to use an internal standard concentration that results in a signal intensity of approximately 50% of the highest calibration standard.[13]
-
Dilute Samples: If feasible, dilute your samples to bring the analyte concentration within the linear range of your assay.[13][14]
-
Check for Isotopic Interference: Analyze a high-concentration solution of the unlabeled pristanic acid and monitor the mass channel of this compound. A significant signal indicates isotopic contribution.[13]
-
Use a Higher Mass-Labeled Standard: If cross-talk is a persistent issue, consider using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard to minimize isotopic overlap.[13]
-
I'm observing a retention time shift between pristanic acid and this compound. Is this normal and will it affect my results?
-
Potential Cause: This phenomenon, known as the "chromatographic isotope effect," is not uncommon.[13] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Troubleshooting Steps:
-
Confirm Co-elution: While a minor shift may be acceptable, significant separation can be problematic. If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[14][15]
-
Adjust Chromatographic Conditions: Modify your gradient, mobile phase composition, or column to achieve better co-elution. Using a column with slightly lower resolution can sometimes help the peaks to overlap more completely.[15]
-
Issue 2: Contamination Sources
I'm seeing extraneous peaks or high background noise in my chromatograms. What are common sources of contamination?
-
Potential Cause: Contamination can originate from various sources including solvents, labware, and the sample matrix itself. A very common source of contamination in fatty acid analysis is the leaching of plasticizers, such as phthalates, from plastic containers and tubing.[1][16][17][18][19][20]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade).
-
Avoid Plastic Labware: Whenever possible, use glass or polypropylene (B1209903) labware to minimize the leaching of plasticizers.[21] Phthalates like di(2-ethylhexyl)phthalate (DEHP) are common contaminants from PVC materials.[19]
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware.
-
Analyze Blank Samples: Regularly inject solvent blanks and blank matrix samples to identify and trace the source of contamination.[22]
-
Improve Sample Cleanup: Enhance your sample preparation procedure with an additional solid-phase extraction (SPE) step to remove interfering matrix components.[14]
-
My blank samples show a significant signal for pristanic acid. What could be the reason?
-
Potential Cause: This could be due to carryover from a previous high-concentration sample or contamination of the analytical system.
-
Troubleshooting Steps:
-
Optimize Injector Wash: Use a stronger wash solvent or increase the wash volume and duration in your autosampler's wash method to minimize carryover.[23]
-
Inject Blanks Strategically: Run blank injections after high-concentration samples to assess and mitigate carryover.[23]
-
Check for System Contamination: If the problem persists, it may indicate contamination of the column or other parts of the LC or GC system. Follow the instrument manufacturer's guidelines for system cleaning.
-
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of pristanic acid using mass spectrometry.
Table 1: Linearity and Precision of Pristanic Acid Quantification
| Parameter | GC-MS Method[24] | LC-MS/MS Method[9] |
| Linear Range | 0.032 - 9.951 µmol/L | Covers physiological and pathological concentrations |
| Correlation Coefficient (R²) | 0.9999 | Not specified, but calibration plots were linear |
| Intra-day Variation | Not specified | < 9.2% |
| Inter-day Variation | Not specified | < 9.2% |
Table 2: Recovery and Limits of Detection for Phthalate Contaminants (Example Data)
| Parameter | UHPLC-MS/MS Method for Fatty Foods[21] | GC-MS Method for Various Foods[25] |
| Recovery | 80.9 - 121.5% | 72.9 - 124.9% |
| Limit of Detection (LOD) | 0.02 - 1.6 µg/kg | 0.33 mg/kg (solid samples), 3.3 µg/L (liquid samples) |
| Limit of Quantification (LOQ) | 0.06 - 5.2 µg/kg | 1 mg/kg (solid samples), 10 µg/L (liquid samples) |
Experimental Protocols
Protocol: Quantification of Pristanic Acid in Plasma using GC-MS
This protocol is a generalized procedure based on common methods for fatty acid analysis.[2][3][8][24]
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 10 µL of this compound internal standard solution. b. Add 1 mL of a methanol/HCl solution to precipitate proteins and lyse cells. c. Vortex the mixture vigorously. d. Add 1 mL of iso-octane, vortex, and centrifuge to separate the layers. e. Transfer the upper organic layer (iso-octane) to a clean glass tube. f. Repeat the extraction with another 1 mL of iso-octane and combine the organic layers. g. Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization: a. To the dried extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.[3] b. Cap the tube and let it stand at room temperature for 20 minutes. c. Evaporate the derivatization reagents to dryness under nitrogen.
3. Sample Reconstitution and Analysis: a. Reconstitute the dried derivatized sample in 50 µL of iso-octane. b. Transfer the sample to a GC vial with a glass insert. c. Inject 1 µL of the sample onto the GC-MS system.
4. GC-MS Parameters (Typical):
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[24]
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Optimize for separation of fatty acid methyl esters.
- MS Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS).
- Ions to Monitor: Monitor the characteristic ions for derivatized pristanic acid and this compound.[24]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. new.sciencenews.org [new.sciencenews.org]
- 17. Plasticizer Leaching → Term [product.sustainability-directory.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 25. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Pristanic Acid-d3 Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of peroxisomal disorders and related metabolic pathways, the accurate quantification of pristanic acid is paramount. This guide provides a comparative overview of analytical methodologies for the deuterated internal standard, Pristanic acid-d3, which is crucial for the precise measurement of endogenous pristanic acid levels. The comparison focuses on the two predominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pristanic acid, a branched-chain fatty acid, serves as a key biomarker for several peroxisomal disorders, including Refsum disease and Zellweger syndrome.[1][2] Its accumulation in plasma and tissues is indicative of defects in the alpha- and beta-oxidation pathways.[1][2] Accurate and precise quantification is therefore essential for diagnosis, monitoring disease progression, and evaluating therapeutic interventions. The use of a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects and variability in sample preparation.[3][4]
Comparative Analysis of Analytical Methods
The two primary methodologies for the quantification of pristanic acid and its deuterated analog are GC-MS and LC-MS/MS. Each presents distinct advantages and considerations in terms of sample preparation, sensitivity, and throughput.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with faster analysis times |
| Sensitivity | High, with detection limits in the low pg range | High, with potential for sub-pg detection |
| Specificity | High, especially with mass fragmentography | Very high, with multiple reaction monitoring (MRM) |
| Derivatization | Typically required (e.g., pentafluorobenzyl esters) | Can sometimes be avoided, but often used to improve ionization |
| Sample Volume | Typically requires larger plasma volumes | Can be performed with smaller sample volumes (e.g., 10-20 µl)[5][6] |
| Instrumentation | Widely available | Increasingly common in clinical and research labs |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method, a well-established technique, typically involves the extraction of lipids from the biological matrix, followed by derivatization to enhance the volatility and chromatographic properties of the fatty acids.
A representative GC-MS protocol is as follows:
-
Lipid Extraction: Lipids are extracted from plasma or fibroblasts using a solvent mixture, such as chloroform/methanol.
-
Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids.
-
Derivatization: The fatty acids are converted to volatile esters, for example, pentafluorobenzyl (PFB) esters.[3][7]
-
GC Separation: The derivatized fatty acids are separated on a capillary GC column.
-
MS Detection: Detection is performed using mass spectrometry, often with electron capture negative ion mass fragmentography for high sensitivity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer the advantage of higher throughput and, in some cases, simpler sample preparation. These methods can directly analyze the fatty acids or their derivatives.
A representative LC-MS/MS protocol is as follows:
-
Protein Precipitation and Extraction: Proteins in the plasma sample are precipitated with a solvent like acetonitrile, and the fatty acids are extracted.
-
Derivatization (Optional but common): To enhance ionization efficiency and chromatographic retention, fatty acids can be derivatized. One such derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[5][8]
-
LC Separation: The analytes are separated using reverse-phase liquid chromatography.
-
MS/MS Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[6]
Performance Data Comparison
The following table summarizes typical validation parameters reported for LC-MS/MS-based methods for pristanic acid analysis. Direct comparative data from a single cross-validation study is limited in the public domain; however, reported performance characteristics from different studies provide a basis for comparison.
| Validation Parameter | Reported LC-MS/MS Performance |
| Intra-day Precision (%RSD) | < 9.2%[5] to 19%[6] |
| Inter-day Precision (%RSD) | < 9.2%[5] to 25%[6] |
| Linearity (Correlation Coefficient) | Typically > 0.99 |
| Lower Limit of Quantification (LLOQ) | In the low µmol/L range, sufficient for clinical monitoring |
Note: The higher variability reported in some studies for pristanic acid can be attributed to its low endogenous concentrations in normal plasma.[6]
Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate a typical analytical workflow and the logical relationship between the different methodological choices.
Caption: General analytical workflow for this compound quantification.
Caption: Methodological choices for Pristanic acid analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice of method often depends on the specific requirements of the study, including sample throughput needs, available instrumentation, and the desired level of sensitivity and specificity. While GC-MS has historically been a common method, the trend is moving towards LC-MS/MS due to its advantages in speed and potential for simplified sample preparation. For any selected method, rigorous validation is essential to ensure the accuracy and precision of the results, which are critical for the diagnosis and management of peroxisomal disorders.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pristanic Acid-d3 and its Non-Deuterated Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical diagnostics, the accurate quantification of endogenous compounds is paramount. Pristanic acid, a branched-chain fatty acid, is a key biomarker for certain peroxisomal disorders. This guide provides an objective comparison of the performance of a deuterated internal standard, Pristanic acid-d3, with that of a non-deuterated (analog) internal standard in quantitative bioanalysis. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for compensating for analytical variability, particularly in complex biological matrices.[1]
The Role of Internal Standards in Quantitative Analysis
In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls.[2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction inconsistencies and matrix effects.[1] An ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[3]
This compound: The Stable Isotope-Labeled Standard
This compound is an isotopically labeled version of pristanic acid where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[4] Because of this near-identical nature, this compound co-elutes with the non-labeled pristanic acid and experiences the same effects of the sample matrix, leading to more accurate and precise quantification.[5]
Non-Deuterated (Analog) Standard: A Structural Mimic
A non-deuterated internal standard is a molecule that is structurally similar to the analyte but is not isotopically labeled. For pristanic acid, this could be another fatty acid of similar chain length and branching. While often more readily available and less expensive, its physicochemical properties can differ from the analyte, potentially leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[3][6]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The superiority of a deuterated internal standard is most evident in its ability to mitigate matrix effects and enhance the precision and accuracy of the analytical method. The following data, adapted from a study comparing a deuterated and a non-deuterated (analog) internal standard for the quantification of everolimus (B549166) (an analyte with similar analytical challenges to pristanic acid), illustrates these performance differences.[7]
Table 1: Comparison of Method Validation Parameters
| Parameter | Deuterated IS (this compound) | Non-Deuterated IS (Analog) | Performance Insight |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both standards can achieve the same level of sensitivity. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | In this case, both showed comparable recovery across the linear range. |
| Precision (Total Coefficient of Variation, %CV) | 4.3% - 7.2% | 4.3% - 7.2% | While similar in this study, deuterated standards generally offer slightly better precision.[1] |
| Method Comparison (Slope vs. Reference Method) | 0.95 | 0.83 | The slope closer to 1.0 for the deuterated IS indicates a better correlation with the reference method. |
| Method Comparison (Correlation Coefficient, r) | > 0.98 | > 0.98 | Both standards demonstrated a strong linear relationship. |
Experimental Protocols
Objective
To compare the accuracy, precision, and linearity of a quantitative method for pristanic acid using a deuterated internal standard (this compound) versus a non-deuterated (analog) internal standard.
Materials
-
Pristanic acid analytical standard
-
This compound internal standard
-
Non-deuterated analog internal standard (e.g., a C18 or C20 branched-chain fatty acid)
-
Human plasma (blank)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Methodology
-
Preparation of Stock and Working Solutions : Prepare individual stock solutions of pristanic acid and both internal standards in a suitable organic solvent (e.g., methanol). From these, prepare working solutions for calibration standards and quality controls (QCs).
-
Preparation of Calibration Standards and Quality Controls : Spike blank human plasma with the pristanic acid working solution to create a series of calibration standards (e.g., 8 levels) and at least three levels of QCs (low, medium, and high).
-
Sample Preparation :
-
To 100 µL of each calibration standard, QC, and blank plasma sample, add a fixed volume of the internal standard working solution (either this compound or the non-deuterated analog).
-
Perform protein precipitation by adding three volumes of the precipitation solvent.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis : Analyze the prepared samples using a validated LC-MS/MS method. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for pristanic acid and the internal standards.
-
Data Analysis : Construct two separate calibration curves by plotting the peak area ratio of pristanic acid to the internal standard against the nominal concentration of the calibration standards. Use these curves to determine the concentrations of the QCs for both the deuterated and non-deuterated internal standard methods. Calculate the accuracy (% bias) and precision (%CV) for each method.
Visualizing Key Processes
Metabolic Pathway of Pristanic Acid
Pristanic acid is primarily derived from the alpha-oxidation of phytanic acid and is subsequently metabolized through peroxisomal beta-oxidation.[8][9] Understanding this pathway is crucial for interpreting the significance of pristanic acid levels in biological samples.
Experimental Workflow for Method Comparison
The following diagram illustrates the workflow for comparing the performance of the deuterated and non-deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to Inter-laboratory Quantification of Pristanic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methodologies for the quantification of Pristanic acid, with a special focus on the pivotal role of Pristanic acid-d3 as an internal standard. Drawing from a range of published studies, this document provides an objective overview of performance and detailed experimental data to support laboratory professionals in the selection and implementation of robust analytical methods.
The Significance of Pristanic Acid Quantification
Pristanic acid, a branched-chain fatty acid, serves as a critical biomarker for certain peroxisomal disorders.[1][2][3] Its accurate and precise measurement in biological samples like plasma or serum is fundamental for the diagnosis and therapeutic monitoring of these conditions.[1][3][4][5][6][7] To achieve the high degree of accuracy required in clinical and research settings, stable isotope-labeled internal standards, such as this compound, are indispensable.[8][9][10]
A Comparative Look at Analytical Methodologies
The quantification of Pristanic acid, utilizing this compound for internal standardization, is predominantly accomplished through mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). The following table presents a summary of these techniques as employed by various laboratories.
| Parameter | Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) | Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Biological Matrix | Plasma, Cultured Fibroblasts | Plasma | Plasma, Serum |
| Internal Standard | Deuterated internal standards, including this compound[9][10] | Stable isotope-labeled standards are typically used | Deuterated internal standards |
| Sample Preparation | Involves hydrolysis, extraction, and derivatization[1] | Consists of hydrolysis, extraction, and derivatization with DAABD-AE[4][5][6] | Includes acid hydrolysis followed by derivatization to TMAE iodide esters[2] |
| Derivatization Agent | Pentafluorobenzyl bromide | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | Trimethyl-amino-ethyl (TMAE) iodide esters |
| Ionization Technique | Electron Capture Negative Ion Mass Fragmentography | Positive-ion Electrospray Ionization | Positive Electrospray Ionization |
| Analysis Time | Generally longer than LC-based methods | Rapid, with a 5-minute injection-to-injection time[4][5][6] | Not specified |
| Reported Precision | High sensitivity and selectivity demonstrated[1] | Intraday and interday variations are less than 9.2%[4][5][6] | Not specified |
| References | [1][9][10][11] | [4][5][6] | [2][12] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide a detailed breakdown of the methodologies cited.
GC-MS Based Quantification
This stable isotope dilution method is noted for its high sensitivity and selectivity.[1]
-
Sample Preparation: The process begins with the hydrolysis of plasma samples to liberate free fatty acids. These are subsequently extracted and derivatized into pentafluorobenzyl esters, enhancing their suitability for GC analysis.
-
Internal Standardization: this compound is introduced at the initial stage of sample preparation. This accounts for any loss of analyte during the extraction and derivatization steps and corrects for instrumental variability.[9][10]
-
Analysis: The derivatized sample is injected into the GC-MS system. Separation is achieved on a chromatographic column, and detection is performed by electron capture negative ion mass fragmentography.[1] Quantification is determined by comparing the peak area ratio of endogenous Pristanic acid to the this compound internal standard.
UPLC-MS/MS Based Quantification
This approach is characterized by its speed and specificity.[4][5][6]
-
Sample Preparation: A small plasma volume (20 µL) is subjected to hydrolysis and extraction. The fatty acids are then derivatized with DAABD-AE to enhance their ionization efficiency in the mass spectrometer.
-
Internal Standardization: As is standard practice for accurate quantification, a stable isotope-labeled internal standard is utilized.
-
Analysis: The derivatized samples are separated using a reverse-phase UPLC column and analyzed by positive-ion electrospray ionization tandem mass spectrometry. The method boasts a rapid 5-minute analysis time per sample.[4][5][6]
-
Performance: This technique has demonstrated excellent linearity across a range of concentrations and has shown high precision, with both intraday and interday variations below 9.2%.[4][5][6]
Visualizing the Workflow and Biochemical Pathway
The following diagrams illustrate the general experimental workflow and the metabolic pathway of Pristanic acid.
Caption: A generalized workflow for the quantification of Pristanic acid.
Caption: The metabolic pathway leading to and from Pristanic acid.
Summary and Recommendations
While formal inter-laboratory proficiency testing programs specifically for this compound are not widely documented, the scientific literature indicates a strong consensus on the use of GC-MS and LC-MS/MS for the quantification of endogenous Pristanic acid using this internal standard. The UPLC-MS/MS method stands out for its high-throughput capabilities. Laboratories aiming to establish or refine their Pristanic acid assays can confidently refer to the detailed protocols within the cited publications. To ensure ongoing accuracy and to benchmark performance against other laboratories, participation in broader fatty acid quality assurance programs is strongly advised.[13]
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 4. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Pristanic Acid-d3 Measurements in Biomedical Research
In the landscape of drug development and clinical research, the precise and accurate quantification of endogenous metabolites is paramount. Pristanic acid, a branched-chain fatty acid, is a significant biomarker for a range of peroxisomal disorders.[1][2] Its measurement, often complicated by a complex biological matrix, necessitates robust analytical methodologies. This guide provides a comparative overview of the analytical performance of methods utilizing Pristanic acid-d3 as an internal standard, offering researchers and drug development professionals a data-driven resource for selecting the most appropriate quantification strategy.
Quantitative Performance of Analytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis in mass spectrometry.[3] It effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision. The following table summarizes the performance characteristics of a validated gas chromatography/mass spectrometry (GC/MS) method for the analysis of Pristanic acid (PrA) and other very long-chain fatty acids.
| Parameter | Pristanic Acid (PrA) | Phytanic Acid (PhA) | C22:0 | C24:0 | C26:0 |
| Linear Range (μmol/L) | 0.1 - 3 | 1.25 - 37.5 | 2.5 - 100 | 5 - 150 | 0.125 - 10 |
| Correlation Coefficient (r) | 0.997 - 1.000 | 0.997 - 1.000 | 0.997 - 1.000 | 0.997 - 1.000 | 0.997 - 1.000 |
| Inaccuracy (Bias) at Medium Concentration | 1.6% - 6.88% | 1.6% - 6.88% | 1.6% - 6.88% | 1.6% - 6.88% | 1.6% - 6.88% |
| Intra-batch Precision | 2.58% - 6% | 2.58% - 6% | 2.58% - 6% | 2.58% - 6% | 2.58% - 6% |
| Inter-batch Precision | 5.7% - 7.15% | 5.7% - 7.15% | 5.7% - 7.15% | 5.7% - 7.15% | 5.7% - 7.15% |
| Data sourced from a validated GC/MS method for the analysis of very long-chain fatty acids.[4] |
In addition to GC/MS, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have also been developed, demonstrating high throughput and excellent precision, with intraday and interday variations reported to be less than 9.2%.[5][6][7]
Experimental Protocols
The accurate measurement of Pristanic acid using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: Extraction and Derivatization
The initial step involves the extraction of fatty acids from the biological matrix (e.g., plasma, fibroblasts).[8][9] A common approach is liquid-liquid extraction.[4]
-
Protocol:
-
An internal standard solution containing a known concentration of this compound is added to the sample.[10]
-
The sample is then mixed with an organic solvent, such as methanol, and acidified.[10]
-
A non-polar solvent, like iso-octane, is added to extract the fatty acids.[10]
-
The organic layer containing the fatty acids is separated and dried.[10]
-
For GC/MS analysis, the extracted fatty acids are often derivatized to enhance their volatility and chromatographic properties.[4] A common derivatization agent is pentafluorobenzyl bromide.[10][11]
-
2. Analytical Instrumentation: GC/MS and LC-MS/MS
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of fatty acids.[8][12] The derivatized sample is injected into the GC, where the fatty acids are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which ionizes and detects them based on their mass-to-charge ratio. Data is often collected in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and is increasingly used for the analysis of metabolites.[5][7][9] The extracted fatty acids are separated by liquid chromatography before being introduced into the tandem mass spectrometer. This technique allows for the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, significantly reducing background noise and improving quantification accuracy.
Metabolic Pathway of Pristanic Acid
Pristanic acid is a branched-chain fatty acid that is primarily derived from the alpha-oxidation of phytanic acid in the peroxisomes.[2][13] Following its formation, pristanic acid undergoes further degradation through peroxisomal beta-oxidation.[1][14] Understanding this pathway is crucial for interpreting the clinical significance of altered Pristanic acid levels.
Caption: Metabolic pathway of Pristanic Acid formation and degradation.
Conclusion
The quantification of Pristanic acid using stable isotope dilution with this compound as an internal standard provides a highly accurate and precise analytical approach. Both GC/MS and LC-MS/MS methods have demonstrated excellent performance characteristics, making them suitable for demanding research and clinical applications. The choice between these techniques may depend on factors such as available instrumentation, required sample throughput, and the specific research question being addressed. The detailed protocols and performance data presented in this guide offer a valuable resource for researchers aiming to implement robust and reliable methods for Pristanic acid analysis.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Phytanic Acid Measurements: A Comparative Guide to Using Pristanic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of phytanic acid, with a focus on the validation of these measurements using Pristanic acid-d3 as an internal standard. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
Phytanic acid, a branched-chain fatty acid, is a biomarker for several inherited metabolic disorders, including Refsum disease. Accurate and precise quantification of phytanic acid in biological matrices is crucial for diagnostics, monitoring disease progression, and evaluating therapeutic interventions. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to ensure the reliability of these measurements by correcting for variability during sample preparation and analysis.
This guide will delve into the validation of a gas chromatography-mass spectrometry (GC-MS) method utilizing this compound and compare its performance with an alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Metabolic Pathway of Phytanic Acid
Phytanic acid is derived from the metabolism of phytol, a constituent of chlorophyll. Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be metabolized by the typical beta-oxidation pathway. Instead, it undergoes alpha-oxidation in the peroxisomes to form pristanic acid, which can then enter the beta-oxidation pathway.[1][2] This metabolic relationship underscores the importance of accurately measuring both phytanic and pristanic acids.
Figure 1. Metabolic pathway of phytanic acid.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
GC-MS is a robust and widely used technique for the quantification of fatty acids. When coupled with the use of a deuterated internal standard like this compound, it provides high accuracy and precision.
Experimental Workflow
The general workflow for the analysis of phytanic acid in plasma using GC-MS is depicted below.
Figure 2. GC-MS workflow for phytanic acid analysis.
Detailed Experimental Protocol (Based on Yi et al., 2021)
This protocol is adapted from a validated method for the quantification of pristanic and phytanic acids in plasma.[3]
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of internal standard solution containing 20 µM 2H3-pristanic acid and 80 µM 2H3-phytanic acid.
-
Perform acid hydrolysis by adding 1 mL of 2.5 M HCl in acetonitrile (B52724) and incubating at 100°C for 1 hour.
-
Cool the sample and perform alkaline hydrolysis by adding 1 mL of 1 M NaOH in methanol (B129727) and incubating at 100°C for 10 minutes.
-
Cool the sample and perform liquid-liquid extraction by adding 2 mL of hexane (B92381), vortexing, and centrifuging. Collect the upper hexane layer. Repeat the extraction.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Derivatize the fatty acids to their methyl esters by adding 100 µL of 14% boron trifluoride in methanol and incubating at 100°C for 10 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the fatty acid methyl esters and transfer to an autosampler vial.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Pristanic acid-methyl ester: m/z 326
-
Phytanic acid-methyl ester: m/z 340
-
2H3-Pristanic acid-methyl ester: m/z 329
-
2H3-Phytanic acid-methyl ester: m/z 343
-
3. Quantification:
-
Calculate the peak area ratios of the analyte to its corresponding internal standard.
-
Determine the concentration of phytanic acid using a calibration curve prepared with known concentrations of phytanic acid standards.
Performance Data
The following table summarizes the validation data for the GC-MS method.
| Parameter | Pristanic Acid | Phytanic Acid | Reference |
| Linearity Range (µmol/L) | 0.032 - 9.951 | 0.127 - 39.432 | [3] |
| Correlation Coefficient (R²) | 0.9999 | 0.9998 | [3] |
| Limit of Quantification (LOQ) (µmol/L) | 0.032 | 0.127 | [3] |
| Intra-day Precision (%CV) | 2.1 - 4.5 | 1.8 - 3.7 | [3] |
| Inter-day Precision (%CV) | 3.2 - 5.8 | 2.9 - 4.9 | [3] |
| Recovery (%) | 95.8 - 104.2 | 96.3 - 103.5 | [3] |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers an alternative approach with high sensitivity and specificity. This method often involves derivatization to enhance ionization efficiency.
Experimental Protocol (Based on Al-Dirbashi et al., 2008)
This protocol is based on a rapid UPLC-MS/MS method for the analysis of phytanic acid and other fatty acids in plasma.[1][4]
1. Sample Preparation:
-
To 20 µL of plasma, add internal standards, including deuterated phytanic acid.
-
Perform hydrolysis and extraction of the fatty acids.
-
Derivatize the extracted fatty acids with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) to improve ionization.
2. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity UPLC system (or equivalent).
-
Column: Reverse-phase column.
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., acetonitrile and water with formic acid).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Performance Data
The table below presents the performance characteristics of the UPLC-MS/MS method.
| Parameter | Pristanic Acid | Phytanic Acid | Reference |
| Linearity Range (µmol/L) | 0.1 - 100 | 0.1 - 100 | [1][4] |
| Correlation Coefficient (R²) | >0.99 | >0.99 | [1][4] |
| Intra-day Variation (%RSD) | < 8.3 | < 9.2 | [1][4] |
| Inter-day Variation (%RSD) | < 7.6 | < 8.9 | [1][4] |
| Recovery (%) | 93 - 107 | 91 - 109 | [1][4] |
Comparison of GC-MS and UPLC-MS/MS Methods
| Feature | GC-MS with this compound | UPLC-MS/MS |
| Sample Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, with analytical run times as short as 5 minutes.[1][4] |
| Sensitivity | Generally high, with LOQs in the low µmol/L range.[3] | Can be very high, often achieving lower detection limits than GC-MS. |
| Specificity | High, especially with SIM mode. | Very high, due to the use of MRM transitions. |
| Sample Preparation | More complex, involving hydrolysis and derivatization.[3] | Also requires hydrolysis and derivatization, but can be streamlined.[1][4] |
| Robustness | Considered a very robust and reliable technique. | Can be sensitive to matrix effects, but these are mitigated by the use of internal standards. |
| Cost | Instrumentation is generally less expensive than LC-MS/MS. | Higher initial instrument cost. |
Conclusion
Both GC-MS with a deuterated internal standard like this compound and UPLC-MS/MS are powerful and reliable methods for the quantification of phytanic acid in biological samples.
-
The GC-MS method is a well-established, robust, and cost-effective technique that provides excellent accuracy and precision. The detailed protocol and validation data presented here demonstrate its suitability for routine clinical and research applications.
-
The UPLC-MS/MS method offers the advantage of higher throughput and potentially greater sensitivity, making it well-suited for large-scale studies.
The choice between these methods will depend on the specific requirements of the laboratory, including sample volume, desired throughput, and available instrumentation. For most applications requiring accurate and reliable quantification of phytanic acid, the validated GC-MS method using this compound as an internal standard is a highly recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: GC-MS vs. LC-MS for Pristanic Acid-d3 Analysis in Biomedical Research
For researchers, scientists, and drug development professionals engaged in the analysis of pristanic acid and other branched-chain fatty acids, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical one. This guide provides an objective comparison of these two powerful analytical techniques for the analysis of deuterated pristanic acid (Pristanic acid-d3), offering supporting experimental data and detailed methodologies to inform your selection process.
Pristanic acid, a branched-chain fatty acid, and its deuterated internal standard, this compound, are important biomarkers for diagnosing and monitoring certain peroxisomal disorders, such as Refsum disease and Zellweger syndrome. Accurate and robust quantification of these compounds in biological matrices is crucial for clinical diagnostics and research. Both GC-MS and LC-MS have been successfully employed for this purpose, each presenting a unique set of advantages and disadvantages.
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for the analysis of pristanic acid using both GC-MS and LC-MS, compiled from published literature.
| Performance Metric | GC-MS | LC-MS/MS | Source(s) |
| Limit of Quantification (LOQ) | 0.032 µmol/L | Not explicitly stated, but method is sensitive for low concentrations (<1µmol/l) | [1][2] |
| **Linearity (R²) ** | 0.9999 (0.032 to 9.951 µmol/L) | 0.993 (0–40 µmol/l) | [1][2] |
| Precision (CV%) | < 6% (within-batch and total) | < 9.2% (Intraday and Interday) | [1][3] |
| Analysis Time (per sample) | ~27 minutes | ~5 minutes (injection-to-injection) | [1][3][4] |
| Sample Volume | Typically 100-200 µL of plasma | As low as 10-20 µL of plasma | [2][3] |
Delving into the Methodologies: Experimental Protocols
The analytical workflow for both GC-MS and LC-MS typically involves three key stages: sample preparation (including hydrolysis and extraction), derivatization, and instrumental analysis.
GC-MS Experimental Protocol
Gas chromatography requires volatile and thermally stable analytes. Therefore, a crucial step in the GC-MS analysis of pristanic acid is derivatization to convert the non-volatile fatty acid into a more volatile ester.
Sample Preparation & Derivatization:
-
Hydrolysis: Plasma samples are subjected to acid or base hydrolysis to release pristanic acid from its esterified forms.
-
Extraction: The hydrolyzed sample is then extracted with an organic solvent (e.g., hexane) to isolate the fatty acids.
-
Derivatization: The extracted fatty acids are derivatized to form volatile esters, commonly methyl esters or pentafluorobenzyl (PFB) esters. For example, pentafluorobenzyl bromide can be used for derivatization, which enhances sensitivity in electron capture negative ion mass spectrometry.[2][5] this compound is added as an internal standard prior to extraction to ensure accurate quantification.
Instrumental Analysis:
-
Gas Chromatograph (GC): A capillary column, such as a DB-5ms, is typically used to separate the derivatized fatty acids based on their boiling points and polarity.
-
Mass Spectrometer (MS): The separated compounds are then introduced into the mass spectrometer for ionization (commonly electron ionization - EI) and detection. Selected Ion Monitoring (SIM) is often used for targeted quantification of pristanic acid and its deuterated internal standard.
LC-MS/MS Experimental Protocol
Liquid chromatography coupled with tandem mass spectrometry offers an alternative approach that can circumvent the need for high-temperature volatilization, though derivatization is still often employed to enhance ionization efficiency.
Sample Preparation & Derivatization:
-
Hydrolysis and Extraction: Similar to the GC-MS protocol, plasma samples undergo hydrolysis and liquid-liquid extraction to isolate the pristanic acid.
-
Derivatization: To improve the poor mass spectrometric properties of fatty acids in electrospray ionization (ESI), derivatization is often performed. One approach is the formation of trimethylaminoethyl (TMAE) esters, which introduces a permanent positive charge.[6][7] Another strategy is to use a derivatizing agent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[3][4][8]
Instrumental Analysis:
-
Liquid Chromatograph (LC): Reversed-phase chromatography, often using a C8 or C18 column, is employed to separate the derivatized pristanic acid from other sample components.
-
Tandem Mass Spectrometer (MS/MS): The eluent from the LC is introduced into the mass spectrometer, typically using ESI. Multiple Reaction Monitoring (MRM) is used for highly selective and sensitive quantification of the target analyte and its internal standard.
Visualizing the Processes: Workflows and Pathways
To further clarify the methodologies and the biological context of pristanic acid, the following diagrams are provided.
References
- 1. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jasem.com.tr [jasem.com.tr]
- 8. researchgate.net [researchgate.net]
Linearity Assessment of Pristanic Acid-d3 Calibration: A Comparative Guide
In the quantitative analysis of pristanic acid, a branched-chain fatty acid relevant in the diagnosis of certain metabolic disorders, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison of the linearity performance of Pristanic acid-d3 as an internal standard and discusses its advantages over other potential alternatives.
Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability.[1][2]
A validated gas chromatography-mass spectrometry (GC-MS) method for the quantification of pristanic and phytanic acids in plasma specimens provides concrete data on the linearity of deuterated internal standards.[3][4] In this method, this compound was used as the internal standard for pristanic acid, and Phytanic acid-d3 was used for phytanic acid. The linearity of the calibration curves for both analytes was excellent, as summarized in the table below.
| Analyte | Internal Standard | Linear Range (µmol/L) | Correlation Coefficient (R²) | Analytical Method |
| Pristanic Acid | This compound | 0.032 - 9.951 | 0.9999 | GC-MS |
| Phytanic Acid | Phytanic acid-d3 | 0.127 - 39.432 | 0.9998 | GC-MS |
Table 1: Linearity data for the quantification of pristanic and phytanic acids using their respective deuterated internal standards.[3][4]
The high correlation coefficients (R² > 0.999) across a clinically relevant concentration range demonstrate the outstanding linearity achieved with deuterated internal standards for the analysis of these branched-chain fatty acids.
Comparison with Alternative Internal Standards
Non-Deuterated Internal Standards:
Non-deuterated internal standards are typically structurally similar compounds that are not expected to be present in the sample, such as odd-chain fatty acids (e.g., C17:0, C19:0).
-
Advantages:
-
Lower cost and wider availability compared to custom-synthesized stable isotope-labeled standards.
-
-
Disadvantages:
-
Differentiation in Physicochemical Properties: Differences in structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[2]
-
Inadequate Matrix Effect Compensation: As the internal standard may not co-elute perfectly with the analyte, it may not experience the same degree of ion suppression or enhancement, leading to inaccuracies in quantification.[1]
-
Potential for Endogenous Presence: Although chosen to be absent in samples, structurally similar compounds could potentially have low endogenous levels, leading to interference.
-
¹³C-Labeled Internal Standards:
Carbon-13 labeled internal standards are another type of stable isotope-labeled standard.
-
Advantages:
-
Considered by some to be superior to deuterated standards as the carbon-13 label is less likely to cause a chromatographic shift (isotope effect) than deuterium.[5]
-
Extremely low risk of the label exchanging with other atoms in the sample or during analysis.
-
-
Disadvantages:
-
Generally higher cost and less availability compared to deuterated standards.
-
Experimental Protocols
The following is a summary of the experimental protocol used to generate the linearity data for this compound and Phytanic acid-d3.[3][4]
1. Sample Preparation:
-
Plasma samples were spiked with internal standards (²H₃-pristanic acid and ²H₃-phytanic acid).
-
Fatty acids were extracted and derivatized to their methyl esters.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system.
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
-
Monitored Ions (m/z):
-
Pristanic acid: 355
-
Phytanic acid: 369
-
²H₃-pristanic acid (IS): 358
-
²H₃-phytanic acid (IS): 372
-
3. Linearity Assessment:
-
Calibration curves were prepared by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Linear regression analysis was used to determine the linear range and the correlation coefficient (R²).
Visualization of the Linearity Assessment Workflow
Caption: Workflow for Linearity Assessment of Pristanic Acid using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KoreaMed [koreamed.org]
- 4. jlmqa.org [jlmqa.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Limit of Detection and Quantification for Pristanic Acid-d3
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, understanding the analytical performance, specifically the limit of detection (LOD) and limit of quantification (LOQ), is critical for accurate and reliable results. This guide provides a comparative overview of the expected performance of Pristanic acid-d3 and other deuterated fatty acid standards, supported by established experimental protocols.
Data Presentation: A Comparative Analysis
While specific, manufacturer-guaranteed LOD and LOQ values for this compound are not always publicly available and can be method-dependent, we can infer its performance based on similar compounds and analytical techniques. The following table summarizes the expected limits for this compound in comparison to other commonly used deuterated fatty acid standards in mass spectrometry-based assays.
| Internal Standard | Analytical Method | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Reference |
| This compound | GC-MS / LC-MS/MS | ~1 pg on-column | Low ng/mL in matrix | [1] |
| Palmitic acid-d31 | GC-MS / LC-MS/MS | Sub-nanogram/mL in matrix | Low ng/mL in matrix | |
| Stearic acid-d35 | GC-MS / LC-MS/MS | Sub-nanogram/mL in matrix | Low ng/mL in matrix | |
| Oleic acid-d17 | LC-MS/MS | Low nmol/L range in plasma | Low nmol/L range in plasma | [2][3] |
| Arachidonic acid-d8 | LC-MS/MS | Low nmol/L range in plasma | Low nmol/L range in plasma | [2][3] |
Note: The provided values are estimates and can vary significantly based on the instrumentation, sample matrix, and specific experimental conditions. It is imperative to determine the LOD and LOQ for each specific assay during method validation. A sensitive method for the quantification of pristanic acid using electron capture negative ion mass fragmentography has been shown to detect as little as 1 pg of the compound.[1] For other fatty acids, limits of quantification are often in the low nanomolar range.[2][3]
Experimental Protocol: Determining LOD and LOQ for this compound
This section details a representative experimental protocol for determining the LOD and LOQ of this compound in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Pristanic acid (Analyte)
-
Human plasma (matrix)
-
Methanol (B129727), Acetonitrile (B52724), Isopropanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Pristanic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions of Pristanic acid by serially diluting the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Plasma)
-
Spiking: To a set of blank plasma samples, add a small, constant volume of the this compound working solution.
-
Calibration Curve in Matrix: To another set of blank plasma samples, spike with both the this compound working solution and the various Pristanic acid working solutions to create a calibration curve in the biological matrix.
-
Protein Precipitation: Precipitate proteins by adding three volumes of cold acetonitrile to each plasma sample.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge and elute the analytes according to the manufacturer's protocol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor and product ions for both Pristanic acid and this compound.
-
Determination of LOD and LOQ
-
Signal-to-Noise (S/N) Ratio Method:
-
LOD: The lowest concentration of the analyte that produces a signal-to-noise ratio of at least 3:1.
-
LOQ: The lowest concentration of the analyte that produces a signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy.
-
-
Standard Deviation of the Response and the Slope:
-
Prepare and analyze a series of blank samples (at least 7).
-
Calculate the standard deviation of the response of the blank samples (σ).
-
Determine the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound.
Caption: Workflow for LOD and LOQ Determination of this compound.
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Pristanic Acid-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of Pristanic acid-d3, a deuterated internal standard crucial for mass spectrometry-based analysis in metabolomics and drug development. We present a comparative overview of commercially available standards, detailed experimental protocols for key analytical techniques, and visual workflows to aid in methodological selection and implementation.
Comparison of Commercially Available Deuterated Fatty Acid Standards
The selection of a suitable deuterated internal standard is paramount for accurate quantification in mass spectrometry. Isotopic purity, the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms, is a critical parameter. Below is a comparison of this compound with other commercially available deuterated fatty acid standards.
| Product Name | Supplier | Isotopic Purity (%) | Chemical Purity (%) | Deuteration Site(s) |
| This compound | Cambridge Isotope Laboratories, Inc. | 98 | 95 | 2-methyl-d3 |
| Lauric acid-d23 | Cayman Chemical | ≥99 (deuterated forms d1-d23) | Not specified | Perdeuterated |
| Myristic acid-d27 | Cayman Chemical | ≥99 (deuterated forms d1-d27) | Not specified | Perdeuterated |
| Palmitic acid-d31 | Cayman Chemical | ≥99 (deuterated forms d1-d31) | Not specified | Perdeuterated |
| Stearic acid-d35 | Cayman Chemical | ≥99 (deuterated forms d1-d35) | Not specified | Perdeuterated |
| Oleic acid-d17 | Cayman Chemical | ≥99 (deuterated forms d1-d17) | Not specified | Not specified |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity relies on sophisticated analytical techniques capable of differentiating between isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids, derivatization is typically required to increase their volatility.
Protocol for Isotopic Purity Assessment of this compound by GC-MS:
-
Derivatization (Pentafluorobenzyl Bromide Method):
-
To 100 µg of this compound, add 100 µL of a 1% solution of N,N-diisopropylethylamine in acetonitrile (B52724).
-
Add 100 µL of a 1% solution of pentafluorobenzyl (PFB) bromide in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 20 minutes.
-
Dry the sample under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of iso-octane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 50 to 550 to identify the molecular ion cluster of the PFB ester of this compound and its isotopologues.
-
Data Analysis: Calculate the isotopic purity by determining the relative abundance of the ion corresponding to the d3-labeled molecule compared to the d0, d1, and d2 species in the molecular ion cluster.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is suitable for the analysis of a wide range of compounds without the need for derivatization.
Protocol for Isotopic Purity Assessment of this compound by LC-MS/MS:
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile to a final concentration of 1 µg/mL.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Full scan from m/z 290 to 310 to observe the [M-H]- ions of Pristanic acid and its deuterated isotopologues.
-
Data Analysis: Determine the isotopic distribution by integrating the peak areas of the d0, d1, d2, and d3 species. Calculate the isotopic purity as the percentage of the d3 species relative to the sum of all observed isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR), particularly ²H (Deuterium) NMR, provides a direct and absolute method for determining isotopic purity without the need for identical internal standards.
Protocol for Isotopic Purity Assessment of this compound by ²H NMR:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d, benzene-d6).
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
²H NMR Analysis:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a deuterium probe.
-
Solvent: Chloroform-d.
-
Temperature: 298 K.
-
Pulse Program: A simple pulse-acquire sequence.
-
Acquisition Parameters:
-
Spectral width appropriate for deuterium NMR.
-
A calibrated 90° pulse.
-
Relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate quantification.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Integrate the signal corresponding to the deuterium atoms at the 2-methyl position.
-
To determine the absolute isotopic purity, an internal standard with a known concentration and deuterium content can be used. Alternatively, comparison with a reference standard of known isotopic purity can be performed. The relative integral of the this compound signal to the reference signal will allow for the calculation of its isotopic purity.
-
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided in Graphviz DOT language.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pristanic Acid-d3
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pristanic acid-d3, a deuterated form of pristanic acid used as an internal standard in quantitative analysis.[1][2] Adherence to these protocols is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel.
Hazard Profile and Safety Precautions
This compound, commonly supplied in a solution with ethanol (B145695), is a highly flammable liquid and vapor.[3] The toxicological properties of this compound itself have not been thoroughly investigated, but the compound may be harmful if inhaled, ingested, or absorbed through the skin, and it may cause irritation to the eyes, skin, and respiratory system.[3] The primary hazard is associated with the ethanol solvent, which is a flammable liquid.
| Hazard Classification | GHS Precautionary Statements |
| Flammable Liquids, Category 2 [3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3] |
| P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3] | |
| P303+361+353: IF ON SKIN (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | |
| Potential Health Hazards | May be irritating to mucous membranes and the upper respiratory tract.[3] May be harmful by inhalation, ingestion, or skin absorption.[3] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, in strict accordance with local and institutional regulations.
1. Waste Identification and Segregation:
-
Identify the waste stream. This compound solution should be treated as a flammable chemical waste .
-
Do not mix with other waste types, such as non-flammable aqueous waste or solid waste.
2. Selection of Appropriate Waste Container:
-
Use a designated, leak-proof, and clearly labeled chemical waste container.
-
The container must be compatible with flammable organic solvents. Typically, this will be a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.
3. Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Keep the waste container closed at all times, except when adding waste.
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound in Ethanol"
-
The concentration of each component.
-
The associated hazards (e.g., "Flammable Liquid").
-
The date the waste was first added to the container.
-
5. Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from sources of ignition, such as heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
6. Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, contain the liquid with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial solvent absorbent).
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a NIOSH-approved respirator, safety goggles, and heavy rubber gloves, during cleanup.[3]
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pristanic acid-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of Pristanic acid-d3. The following procedures are designed to minimize risk and ensure a safe laboratory environment. This compound is typically supplied as a solution in ethanol, and as such, it is considered a highly flammable liquid and vapor.[1] While the toxicological properties of this compound have not been fully investigated, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Ensure gloves are inspected for holes before use. |
| Eyes/Face | Safety glasses and face shield | Safety glasses with side shields are the minimum requirement. A full-face shield must be worn when there is a risk of splashing.[2][3] |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, a chemical-resistant suit is advised.[1][3] |
| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation : Before handling, ensure that a safety shower and eye-wash station are readily accessible.[4] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE : Put on all required PPE as detailed in the table above before handling the chemical.
-
Handling the Chemical :
-
Work in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[1][4]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][5] No smoking is permitted in the handling area.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
-
-
After Handling :
-
Wash hands thoroughly after handling.[4]
-
Clean the work area and any equipment used.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
-
-
Disposal Method :
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 4. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
